Product packaging for Ivacaftor-d9(Cat. No.:CAS No. 1413431-07-8)

Ivacaftor-d9

Cat. No.: B606829
CAS No.: 1413431-07-8
M. Wt: 401.5 g/mol
InChI Key: PURKAOJPTOLRMP-ASMGOKTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deutivacaftor is a small molecule cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in biomedical research . It is a deuterated derivative of ivacaftor, developed to investigate the mechanisms of CFTR channel gating and to explore improved therapeutic profiles for cystic fibrosis (CF) . Deutivacaftor's primary research application is in combination with CFTR correctors, such as tezacaftor and vanzacaftor, to study the synergistic effects on the quantity and function of CFTR proteins at the cell surface in models of CF . Its mechanism of action involves increasing the open probability (or gating) of the CFTR protein at the cell surface, which facilitates ion channel function and is a key area of study for resolving the underlying molecular defects in cystic fibrosis . From a pharmacological research perspective, deutivacaftor is primarily metabolized by CYP3A4 and CYP3A5 enzymes and has a longer half-life compared to its parent compound, making it a valuable tool for studying sustained drug exposure and pharmacokinetics . This product, Deutivacaftor, is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B606829 Ivacaftor-d9 CAS No. 1413431-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413431-07-8
Record name Deutivacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deutivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEUTIVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the mechanism of action of Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ivacaftor-d9

Introduction

This compound (also known as CTP-656 or deutivacaftor) is a precision-deuterated analog of Ivacaftor, a landmark therapeutic agent for the treatment of cystic fibrosis (CF). While Ivacaftor marked a significant advancement by targeting the underlying protein defect in CF, this compound was engineered to enhance the pharmacokinetic properties of the parent drug. This guide provides a detailed technical examination of the mechanism of action of this compound, differentiating its direct effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein from the metabolic advantages conferred by deuteration.

The CFTR Protein and Cystic Fibrosis

The CFTR protein is an ion channel located on the surface of epithelial cells in various organs, including the lungs, pancreas, and sweat glands.[1][2] It is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as an ATP-gated chloride and bicarbonate channel.[3][4] The protein structure consists of five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][3] The normal function of CFTR is crucial for maintaining the balance of salt and water on epithelial surfaces.[2]

Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing cystic fibrosis.[1] Certain mutations, known as "gating mutations" (e.g., G551D), result in a CFTR protein that reaches the cell surface but has a severely reduced probability of opening, thus impairing ion transport.[5][6] This leads to the buildup of thick, sticky mucus, which is characteristic of the disease.[6]

Core Mechanism of Action: CFTR Potentiation

The fundamental mechanism of action of this compound at the molecular level is identical to that of its non-deuterated counterpart, Ivacaftor. Both molecules function as CFTR potentiators .

A potentiator is a type of CFTR modulator that increases the channel's open probability (or gating), thereby enhancing the transport of chloride ions through the channel pore.[5][7][8] Ivacaftor binds directly to the CFTR protein at an allosteric site, which is separate from the ATP-binding sites.[9][10] This binding induces a conformational change that stabilizes the open state of the channel, allowing for increased chloride efflux.[5][11] This action is dependent on the CFTR protein being phosphorylated by Protein Kinase A (PKA) but can promote channel opening in an ATP-independent manner, suggesting it decouples the gating cycle from ATP hydrolysis.[10][11]

Cryo-electron microscopy and biochemical studies have identified the binding site for Ivacaftor at the protein-lipid interface, within a cleft formed by transmembrane helices 4, 5, and 8.[9][12] Further studies using photoactivatable probes have also implicated the fourth cytosolic loop (ICL4) as a key binding region.[13][14]

The in vitro pharmacological potency of this compound is equivalent to that of Ivacaftor, demonstrating that deuteration does not alter the drug's direct interaction with the CFTR protein.[15][16]

Caption: CFTR Potentiation by this compound.

The Role of Deuteration: Modifying Pharmacokinetics

The key difference between Ivacaftor and this compound lies in the latter's improved metabolic profile, a direct result of deuteration. Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[17]

The Kinetic Isotope Effect

Deuterium's nucleus contains a neutron in addition to a proton, making it twice as heavy as hydrogen. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[17][] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds as a rate-limiting step.[] Due to the higher energy required to break the C-D bond, deuterated compounds are often metabolized more slowly.[17] This phenomenon is known as the kinetic isotope effect .[]

Metabolism of Ivacaftor and this compound

Ivacaftor is extensively metabolized in humans, primarily by the CYP3A enzyme system.[5][7] This metabolism produces two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[5][7] While M1 is considered pharmacologically active (with about one-sixth the potency of Ivacaftor), M6 is considered inactive.[5][7]

In this compound, nine hydrogen atoms on the two tert-butyl groups have been replaced with deuterium. These positions are known sites of metabolic oxidation. By strengthening these bonds, deuteration significantly slows down the rate of CYP3A-mediated metabolism.[15][19] This leads to:

  • Reduced formation of metabolites.

  • Increased plasma concentration (exposure) of the parent drug. [15]

  • A longer terminal half-life. [15]

The practical clinical benefit of this altered pharmacokinetic profile is the potential for once-daily dosing, as opposed to the twice-daily regimen required for Ivacaftor, which may improve patient adherence.[15][16]

Caption: Metabolic advantage of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound with Ivacaftor.

Table 1: In Vitro Potency and Metabolic Stability

ParameterThis compound (CTP-656)IvacaftorReference(s)
CFTR Potentiation (EC₅₀) 255 nMSimilar to d9[20][21]
In Vitro Half-life (t₁/₂)¹ ~55% increase vs. IvacaftorBaseline[19]
Deuterium Isotope Effect (DV/K)² 2.2N/A[15][16]
¹ As measured in human CYP3A4 Supersomes assay.
² For cytochrome P450-mediated oxidation.

Table 2: Preclinical Pharmacokinetic Parameters (Single Oral Dose)

Species (Dose)ParameterThis compound (CTP-656)IvacaftorReference(s)
Rat (10 mg/kg) Cₘₐₓ (ng/mL) 1970~1713[20][22]
AUC₀₋₂₄ (hrng/mL) 24,260~22,177[20][22]
t₁/₂ (hours) 13.9~12[7][20]
Dog (3 mg/kg) Cₘₐₓ (ng/mL) 3643~3342[20][22]
AUC₀₋₂₄ (hrng/mL) 49,782~38,002[20][22]
t₁/₂ (hours) 22.8~18.5[20][22]

Key Experimental Protocols

In Vitro CFTR Potentiation Assay
  • Objective: To determine the potency (EC₅₀) of the compound in activating mutant CFTR channels.

  • Methodology:

    • Cell Culture: Human Bronchial Epithelial (HBE) cells expressing a specific CFTR mutation (e.g., G551D/F508del) are cultured on permeable supports.

    • Assay: A common method is the Ussing chamber assay, which measures the short-circuit current (Isc) as an indicator of transepithelial ion transport.

    • Procedure: The cells are mounted in the Ussing chamber. A chloride gradient is established, and the CFTR channels are activated with a phosphodiesterase inhibitor (e.g., forskolin).

    • Measurement: The compound (this compound) is added at various concentrations, and the change in Isc is measured.

    • Analysis: The data is plotted to generate a dose-response curve, from which the EC₅₀ value is calculated.

In Vitro Metabolic Stability Assay
  • Objective: To assess the rate at which the compound is metabolized by liver enzymes.

  • Methodology:

    • System: Human CYP3A4 Supersomes™ (microsomes from insect cells overexpressing a single human CYP enzyme) are used to specifically assess metabolism by CYP3A4.[19]

    • Incubation: The test compound (e.g., this compound at 1 µM) is incubated with the Supersomes (e.g., 50 pmol/mL) and an NADPH-regenerating system at 37°C.[19]

    • Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 10, 20, 30 minutes). The reaction is quenched by adding a solvent like acetonitrile.

    • Quantification: The concentration of the remaining parent compound in each sample is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS).[19]

    • Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

In Vivo Pharmacokinetic (PK) Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in a living organism.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[19][20]

    • Administration: A single dose of the compound is administered via oral gavage as a solution (e.g., in PEG400).[19]

    • Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant.

    • Sample Processing: Plasma is separated by centrifugation.

    • Quantification: The concentration of the parent drug and its major metabolites in the plasma samples is determined using a validated LC/MS-MS method.[19]

    • Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life) are calculated using specialized software (e.g., WinNonlin®).[19]

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Potency CFTR Potentiation Assay (Ussing Chamber) Determines EC50 PK_Study Pharmacokinetic Study (Rat/Dog Model) Potency->PK_Study Confirms On-Target Activity Metabolism Metabolic Stability Assay (CYP3A4 Supersomes) Determines in vitro t1/2 Metabolism->PK_Study Predicts In Vivo Clearance PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) PK_Study->PK_Params LC/MS-MS Analysis of Plasma Samples Result Advance to Clinical Development PK_Params->Result Defines Dosing Regimen

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The mechanism of action of this compound is twofold. Its core pharmacological action is identical to that of Ivacaftor: it directly binds to and potentiates the CFTR protein, increasing the channel's open probability to restore chloride ion flow. The innovation of this compound lies in its chemical modification. The site-specific replacement of hydrogen with deuterium leverages the kinetic isotope effect to slow the rate of CYP3A-mediated metabolism. This results in an improved pharmacokinetic profile, characterized by a longer half-life and greater drug exposure, without compromising the drug's potency at its molecular target. This strategic deuteration offers the potential for a more convenient dosing regimen, representing a valuable refinement in the therapeutic management of cystic fibrosis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. By strategically replacing hydrogen atoms with deuterium, the metabolic profile of Ivacaftor is enhanced, offering potential for improved pharmacokinetic properties. This document details the synthetic pathways, experimental protocols, and characterization data for deuterated Ivacaftor analogs, with a focus on d9-Ivacaftor (also known as CTP-656 or Deutivacaftor).

Introduction: The Rationale for Deuteration

Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) patients with specific gating mutations in the CFTR protein.[1][2] It functions by increasing the probability that the defective CFTR channel is open, thereby facilitating chloride ion transport.[3] However, Ivacaftor undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5] This rapid metabolism necessitates twice-daily dosing to maintain therapeutic concentrations.

Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, can slow down the rate of metabolism.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] By selectively deuterating the sites on the Ivacaftor molecule that are most susceptible to metabolic attack, the drug's half-life can be extended, potentially leading to a once-daily dosing regimen and a more consistent therapeutic effect.[1][3]

Synthesis of Deuterated Ivacaftor (d9-Ivacaftor)

The synthesis of d9-Ivacaftor with high isotopic purity has been achieved through various synthetic routes. A particularly efficient method involves the generation of a transient o-quinone methide intermediate, which significantly reduces the cost by minimizing the number of required deuterated starting materials.[7]

A general synthetic approach involves the coupling of two key intermediates: a deuterated aminophenol derivative and a quinoline carboxylic acid moiety.

Key Synthetic Intermediates

The synthesis of d9-Ivacaftor can be conceptually divided into the preparation of two main fragments:

  • Fragment A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Fragment B (Deuterated): 5-amino-2,4-di-(tert-butyl-d9)-phenol

The deuteration is introduced in Fragment B. An efficient synthesis of a key precursor to Fragment B, d9-4-tert-butylphenol, utilizes an o-quinone methide strategy. This approach starts with a non-deuterated phenol derivative and introduces the deuterated tert-butyl group using deuterated methylmagnesium iodide (CD3MgI).[7]

General Synthetic Pathway

The final step in the synthesis of d9-Ivacaftor is the amide coupling of the two fragments.

G cluster_synthesis Synthesis of d9-Ivacaftor A Fragment A (4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Coupling Amide Coupling (HATU, DIEA) A->Coupling B Fragment B (Deuterated Aminophenol) B->Coupling d9_Ivacaftor d9-Ivacaftor Coupling->d9_Ivacaftor

Caption: General Synthetic Pathway for d9-Ivacaftor.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are proprietary, the following outlines the general procedures based on available literature.

Synthesis of Deuterated Aminophenol Fragment (Illustrative)

A cost-effective method for producing the deuterated tert-butyl phenol intermediate involves the in-situ generation and capture of an o-quinone methide.[7]

  • Protection: A suitable phenol is protected, for example, as a methyl carbonate.

  • Generation of o-Quinone Methide: The protected phenol is treated with a base to generate the transient o-quinone methide intermediate.

  • Deuterated Grignard Addition: The o-quinone methide is trapped in situ with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), to introduce the d9-tert-butyl group.

  • Deprotection and Further Functionalization: The protecting group is removed, and subsequent nitration and reduction steps yield the desired deuterated aminophenol (Fragment B).

Amide Coupling Reaction

  • Activation: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A) is activated using a peptide coupling reagent such as HATU (N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate).[4]

  • Coupling: The activated acid is then reacted with the deuterated aminophenol (Fragment B) in the presence of a non-nucleophilic base like DIEA (N,N'-diisopropylethylamine).[4]

  • Purification: The resulting crude d9-Ivacaftor is purified using standard techniques such as column chromatography or recrystallization to yield the final product with high purity.

Characterization of Deuterated Ivacaftor

The characterization of deuterated Ivacaftor is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the positions of deuterium incorporation.

  • ¹H NMR: In the ¹H NMR spectrum of d9-Ivacaftor, the signals corresponding to the protons on the deuterated tert-butyl group will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Ivacaftor. The rest of the spectrum should be consistent with the Ivacaftor structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.

Table 1: Representative ¹H NMR Data for Non-Deuterated Ivacaftor

Chemical Shift (ppm)MultiplicityAssignment
12.87sNH (amide)
11.82sOH (phenol)
9.20sH (quinoline)
8.87sH (quinoline)
8.33ddH (quinoline)
7.78-7.84mH (quinoline)
7.76dH (quinoline)
7.45-7.56mH (quinoline)
7.17sAr-H
7.10sAr-H
1.38st-butyl
1.37st-butyl

Data is for non-deuterated Ivacaftor and serves as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the level of deuterium incorporation.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique used for quantitative analysis of deuterated Ivacaftor in biological matrices during pharmacokinetic studies.[5] The mass transition for d9-Ivacaftor is monitored, which will be shifted by +9 mass units compared to the non-deuterated parent drug.

Table 2: LC-MS/MS Parameters for the Analysis of d9-Ivacaftor

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)402.5
Product Ion (m/z)328.1
Collision EnergyOptimized for the specific instrument

Pharmacokinetic Profile

The primary goal of deuterating Ivacaftor is to improve its pharmacokinetic profile. Studies in preclinical models and clinical trials have demonstrated the enhanced metabolic stability of d9-Ivacaftor.

G cluster_workflow Pharmacokinetic Analysis Workflow Dosing Oral Dosing (Rat, Dog, Human) Sampling Plasma Sampling (Time course) Dosing->Sampling Extraction Sample Preparation (Protein Precipitation/LLE) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (WinNonlin) Analysis->PK_Calc

Caption: Workflow for Pharmacokinetic Evaluation.

Table 3: Comparative Pharmacokinetic Parameters of Ivacaftor and d9-Ivacaftor (CTP-656) in Healthy Volunteers (Single 25 mg Dose)

CompoundTmax (h)Cmax (ng/mL)AUC (ng*h/mL)t½ (h)
Ivacaftor3.3251309010.9
d9-Ivacaftor (CTP-656)4.0338598015.9

Data adapted from clinical studies.[1]

Table 4: Comparative Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

CompoundTmax (h)Cmax (ng/mL)AUC (ng*h/mL)t½ (h)
Ivacaftor10.519132837814.7
d9-Ivacaftor (Compound 105)14.824604522015.7

Data adapted from preclinical studies.[5]

Table 5: Comparative Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose)

CompoundTmax (h)Cmax (ng/mL)AUC (ng*h/mL)t½ (h)
Ivacaftor4.022554939610.49
d9-Ivacaftor (Compound 105)4.030306666314.84

Data adapted from preclinical studies.[5]

The data clearly indicates that d9-Ivacaftor exhibits a longer half-life (t½) and increased overall exposure (AUC) compared to its non-deuterated counterpart in both preclinical species and humans. This supports the potential for a less frequent dosing schedule.

Conclusion

The synthesis and characterization of deuterated Ivacaftor, particularly d9-Ivacaftor, represent a significant advancement in the development of therapies for cystic fibrosis. The strategic incorporation of deuterium leads to a more robust pharmacokinetic profile, characterized by a longer half-life and greater plasma exposure. This technical guide has summarized the key synthetic strategies, analytical methodologies, and comparative pharmacokinetic data, providing a valuable resource for researchers and drug development professionals in the field of CFTR modulators. Further development of deuterated Ivacaftor holds the promise of an improved therapeutic option for patients with cystic fibrosis.

References

The Deuterium Advantage: A Technical Comparison of Ivacaftor-d9 and Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical, pharmacokinetic, and pharmacodynamic properties of Ivacaftor-d9 (deutivacaftor) and its non-deuterated counterpart, Ivacaftor. The strategic replacement of hydrogen atoms with deuterium in this compound is designed to enhance its metabolic stability, leading to an improved pharmacokinetic profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanism of action to support further research and development in the field of cystic fibrosis transmembrane conductance regulator (CFTR) modulation.

Core Properties: A Quantitative Comparison

The primary rationale for the development of this compound is to improve upon the metabolic stability of Ivacaftor, which is extensively metabolized in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Deuterium, being a stable isotope of hydrogen, forms stronger covalent bonds with carbon, which can slow down the rate of metabolic breakdown.[4][5] This "kinetic isotope effect" is leveraged in this compound to enhance its pharmacokinetic properties.[6][7]

In Vitro Metabolic Stability

The in vitro metabolic stability of Ivacaftor and its deuterated analogs was assessed using human CYP3A4 supersomes, as Ivacaftor is poorly metabolized in standard liver microsome assays under the tested conditions.[1]

CompoundHalf-life (t½) Increase vs. IvacaftorReference
This compound (CTP-656) Markedly enhanced stability[6][7]
Compound 105 ~50%[1]
Compound 106 ~50%[1]
Compound 110 55%[1]
In Vitro Potency

Despite the structural modification, the in vitro pharmacological potency of this compound remains comparable to that of non-deuterated Ivacaftor.

CompoundEC50 for CFTR Potentiation (G551D/F508del HBE Cells)Reference
This compound 255 nM[8][9]
Ivacaftor Similar to this compound[6][7]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated the superior profile of deuterated Ivacaftor analogs.

In Male Sprague-Dawley Rats (10 mg/kg, oral gavage): [8][9]

ParameterThis compound (CTP-656)Non-deuterated Ivacaftor
Cmax 1970 ng/mL (15% CV)Data not available for direct comparison
AUC0-24hr 24,260 hr*ng/mL (17% CV)Data not available for direct comparison
C24hr 413 ng/mL (19% CV)Data not available for direct comparison
13.9 hoursData not available for direct comparison

In Male Beagle Dogs (3.0 mg/kg, oral gavage): [8][9]

ParameterThis compound (CTP-656)Non-deuterated Ivacaftor
Cmax 3643 ng/mL (9% CV)Data not available for direct comparison
AUC0-24hr 49,782 hr*ng/mL (31% CV)Data not available for direct comparison
C24hr 1418 ng/mL (31% CV)Data not available for direct comparison
22.8 hoursData not available for direct comparison

A separate study in rats and dogs showed a 59% and 80% increase in AUC for deuterated analogs compared to Ivacaftor, respectively.[1]

Clinical Pharmacokinetics

Early clinical data from a single-dose crossover study in healthy volunteers further supports the enhanced pharmacokinetic profile of this compound, suggesting the potential for once-daily dosing.[6][7]

ParameterThis compound (CTP-656)Reference
Half-life (t½) 15.9 hours[6][7]

Experimental Protocols

In Vitro Metabolic Stability Assay with CYP3A4 Supersomes

Objective: To compare the in vitro metabolic stability of Ivacaftor and its deuterated analogs.[1]

Methodology:

  • Incubation: Compounds (1 µM) are incubated with human CYP3A4 supersomes (50 pmol/mL).

  • Time Point: The incubation is carried out for 30 minutes.

  • Analysis: The amount of the parent compound remaining is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS) methods.

  • Data Calculation: The metabolic stability, often expressed as the half-life (t½), is calculated based on the degradation of the parent compound over time.

Pharmacokinetic Studies in Animal Models

Objective: To determine and compare the pharmacokinetic profiles of Ivacaftor and its deuterated analogs following oral administration in rats and dogs.[1]

Methodology:

  • Animal Models: Male Sprague-Dawley rats and male beagle dogs are used.

  • Dosing:

    • Rats: A single oral dose of 10 mg/kg is administered as a solution in PEG400 (2 mg/mL).

    • Dogs: A single oral dose of 3 mg/kg is administered as a solution in PEG400 (1.5 mg/mL).

  • Sample Collection: Plasma samples are collected at various time points (e.g., up to 72 hours for rats and 96 hours for dogs).

  • Analysis: Plasma samples are analyzed using validated LC/MS-MS methods with a limit of quantification (LOQ) of 1 ng/mL.

  • Pharmacokinetic Parameter Calculation: Parameters such as Cmax, AUC, and t½ are calculated using software such as WinNonlin®.

CFTR Potentiation Assay

Objective: To determine the in vitro potency of compounds in potentiating the CFTR channel.[10]

Methodology (Ussing Chamber):

  • Cell Culture: Human bronchial epithelial (HBE) cells expressing the G551D/F508del-CFTR mutation are cultured on permeable supports to form a monolayer.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

  • CFTR Activation: A cAMP agonist like forskolin is added to activate the CFTR channels.

  • Compound Addition: The test compound (Ivacaftor or this compound) is added at various concentrations to the apical side.

  • Data Analysis: The increase in Isc in the presence of the compound is measured to determine the potentiation activity. The EC50 value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

Ivacaftor and this compound act as CFTR potentiators.[2][4] They bind directly to the defective CFTR protein on the cell surface and increase the probability that the channel will be in an open state, thereby facilitating the transport of chloride ions across the cell membrane.[2][11] This helps to restore the balance of salt and water on epithelial surfaces.[4] The exact mechanism is thought to involve stabilizing the open state of the channel, potentially by decoupling the gating cycle from the ATP hydrolysis cycle or by increasing the ATP-dependent opening rate and slowing the closing rate.[11][12]

Ivacaftor_Mechanism cluster_membrane Apical Cell Membrane CFTR Mutated CFTR Protein (Gating Defect) Open_CFTR Open CFTR Channel CFTR->Open_CFTR Increases Open Probability Ivacaftor Ivacaftor / this compound Ivacaftor->CFTR Binds to ATP ATP ATP->CFTR Binds to Chloride_out Chloride Ions (Extracellular) Chloride_in Chloride Ions (Intracellular) Chloride_in->Open_CFTR Open_CFTR->Chloride_out Chloride Efflux

Caption: Mechanism of action for Ivacaftor and this compound as CFTR potentiators.

The metabolic pathway of Ivacaftor primarily involves CYP3A enzymes, leading to the formation of two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[2][3] M1 is pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[2][3] The deuteration in this compound is strategically placed to slow this metabolic process.

Ivacaftor_Metabolism Ivacaftor Ivacaftor Metabolism CYP3A4 Metabolism Ivacaftor->Metabolism Ivacaftor_d9 This compound Ivacaftor_d9->Metabolism Slower Rate M1 M1 Metabolite (Active) Metabolism->M1 M6 M6 Metabolite (Inactive) Metabolism->M6

Caption: Comparative metabolism of Ivacaftor and this compound.

Conclusion

The strategic deuteration of Ivacaftor to create this compound results in a molecule with a significantly improved pharmacokinetic profile, most notably an extended half-life, while maintaining comparable in vitro potency. This enhancement in metabolic stability, demonstrated through in vitro and in vivo studies, supports the potential for a reduced dosing frequency, which could improve patient adherence and overall therapeutic outcomes. The data presented in this guide underscore the value of deuterium substitution as a strategy for optimizing the properties of clinically validated drugs. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in the treatment of cystic fibrosis.

References

An In-depth Technical Guide to Ivacaftor-d9 for CFTR Gating Mutation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivacaftor-d9 (deutivacaftor), a deuterated analog of Ivacaftor, for the study of cystic fibrosis transmembrane conductance regulator (CFTR) gating mutations. This document details the rationale for deuterium modification, comparative efficacy and pharmacokinetics, and detailed experimental protocols for in vitro evaluation.

Introduction to Ivacaftor and the Role of Deuteration

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a chloride ion channel critical for maintaining salt and water balance on epithelial surfaces. Gating mutations, a specific class of CFTR mutations, result in a properly localized protein that fails to open and close effectively, thus impairing ion transport.

Ivacaftor (VX-770) is a CFTR potentiator that enhances the channel-open probability of the CFTR protein at the cell surface, thereby restoring its function.[1] It is approved for the treatment of CF in patients with specific gating mutations.[2] this compound, also known as CTP-656 or deutivacaftor, is a deuterated version of Ivacaftor.[3] Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter a drug's metabolic profile.[4][5] This modification often leads to a slower breakdown of the drug, resulting in a longer half-life and increased exposure in the body, which may allow for less frequent dosing and a more stable therapeutic effect.[4][5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, Ivacaftor.

Table 1: In Vitro Potency of this compound
CompoundCell LineTargetEC50 (nM)
This compound (CTP-656)G551D/F508del HBE CellsCFTR Potentiation255

Data sourced from commercially available information on this compound.

Table 2: Comparative Pharmacokinetics of this compound (CTP-656) vs. Ivacaftor (Kalydeco®) in a Phase 1 Single Ascending Dose Trial in Healthy Volunteers
Parameter150 mg CTP-656150 mg Kalydeco®Fold Increase (CTP-656 vs. Kalydeco®)
C24 (plasma concentration at 24h) --~3-fold
AUC (Area Under the Curve) --~3-fold
Half-life 14 - 17 hours~12 hours[6]~40% longer

Data is based on press releases from Concert Pharmaceuticals and may not represent peer-reviewed final data.[3][7] Specific numerical values for C24 and AUC were not provided in the press releases, only the fold increase.

Table 3: Pharmacokinetic Parameters of Ivacaftor in Rats
Administration RouteDoseTmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)Half-life (h)
Intravenous 0.25 mg/kg---12
Oral (aqueous suspension) 4 mg/kg5---

Data from a study in jugular vein cannulated rats.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of CFTR potentiators like this compound.

Western Blot Analysis of CFTR Protein

This protocol is used to assess the expression and maturation of the CFTR protein.

Materials:

  • Cell lysis buffer (RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels (6-8% Tris-glycine)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Mix 30-50 µg of protein with Laemmli sample buffer.

    • Heat samples at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.[8]

  • SDS-PAGE:

    • Load samples onto a 6-8% Tris-glycine polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.[1]

    • Normalize to a loading control (e.g., β-actin or GAPDH).

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay measures the function of the CFTR channel in a 3D organoid model.

Materials:

  • Mature airway or intestinal organoids cultured in Matrigel

  • Forskolin

  • CFTR modulators (e.g., this compound)

  • Live-cell imaging system

Procedure:

  • Organoid Culture and Plating:

    • Culture organoids to maturity as per established protocols.

    • Plate mature organoids in a 96-well plate.

  • Compound Treatment:

    • Treat organoids with the desired concentration of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Forskolin Stimulation and Imaging:

    • Add forskolin to the culture medium to a final concentration of 10 µM to activate CFTR.[2]

    • Immediately begin time-lapse imaging of the organoids using a brightfield or confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Data Analysis:

    • Measure the cross-sectional area or volume of the organoids at each time point using image analysis software.

    • Calculate the percentage of swelling relative to the initial size.

    • The area under the curve (AUC) can be calculated to quantify the overall swelling response.

Patch-Clamp Electrophysiology

This technique directly measures the activity of individual CFTR channels in the cell membrane.

Materials:

  • Cells expressing the CFTR mutation of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Intracellular and extracellular recording solutions

  • ATP and Protein Kinase A (PKA)

  • This compound

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

    • Fire-polish the pipette tip.

    • Fill the pipette with the intracellular solution.

  • Cell Preparation and Seal Formation:

    • Plate cells on coverslips for recording.

    • Position the micropipette onto a single cell and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Recording Configuration:

    • Establish a whole-cell or excised inside-out patch configuration. For studying direct channel modulation, the inside-out configuration is often preferred.

  • CFTR Channel Activation and Recording:

    • Perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

    • Record the single-channel currents at a constant holding potential.

  • Compound Application and Analysis:

    • Apply this compound to the recording chamber at various concentrations.

    • Record the changes in channel activity.

    • Analyze the data to determine the channel open probability (Po), open time, and closed time.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and CFTR.

CFTR Gating Signaling Pathway

CFTR_Gating cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed Closing PKA PKA PKA->CFTR_closed Phosphorylation ATP ATP ATP->CFTR_closed Binding Ivacaftor Ivacaftor / this compound Ivacaftor->CFTR_open Potentiation (Increases Open Probability)

Caption: Simplified signaling pathway of CFTR channel gating and potentiation by Ivacaftor.

Experimental Workflow for CFTR Potentiator Evaluation

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture with CFTR Mutation start->cell_culture western_blot Western Blot for CFTR Expression cell_culture->western_blot fis_assay Forskolin-Induced Swelling Assay cell_culture->fis_assay patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp data_analysis Data Analysis and Interpretation western_blot->data_analysis fis_assay->data_analysis patch_clamp->data_analysis conclusion Conclusion on Potentiator Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of a CFTR potentiator.

Logical Relationship of Deuteration and Pharmacokinetics

Deuteration_PK deuteration Deuteration of Ivacaftor (Replacement of H with D) slower_metabolism Slower Metabolic Cleavage deuteration->slower_metabolism longer_half_life Longer Half-Life slower_metabolism->longer_half_life increased_exposure Increased Systemic Exposure (AUC) slower_metabolism->increased_exposure dosing_potential Potential for Once-Daily Dosing longer_half_life->dosing_potential increased_exposure->dosing_potential

Caption: The logical relationship between deuteration and improved pharmacokinetic properties.

Conclusion

This compound represents a promising advancement in the development of CFTR potentiators. The strategic use of deuterium is intended to improve upon the pharmacokinetic profile of Ivacaftor, potentially leading to a more convenient dosing regimen and sustained therapeutic effect. The experimental protocols detailed in this guide provide a robust framework for the preclinical and in vitro evaluation of this compound and other novel CFTR modulators. Further research and clinical studies are essential to fully elucidate the therapeutic benefits of this deuterated compound for individuals with CFTR gating mutations.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and mechanism of action of Ivacaftor-d9. This deuterated analog of Ivacaftor serves as a critical internal standard in bioanalytical studies and presents unique characteristics relevant to drug metabolism and pharmacokinetic (DMPK) research.

Core Chemical and Physical Properties

This compound, also known as CTP-656 or VX-561, is a deuterated form of Ivacaftor, a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The strategic replacement of nine hydrogen atoms with deuterium can lead to enhanced metabolic stability.[3]

Structural and General Properties

The fundamental properties of this compound are summarized below. Data for the non-deuterated parent compound, Ivacaftor, is included for comparison where d9-specific experimental data is not available.

PropertyThis compoundIvacaftor (Parent Compound)
Chemical Name N-[2-(1,1-dimethylethyl)-4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl]-1,4-dihydro-4-oxo-3-quinolinecarboxamide[4]N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide[5]
Molecular Formula C₂₄H₁₉D₉N₂O₃[4]C₂₄H₂₈N₂O₃[6]
Molecular Weight 401.55 g/mol [4]392.5 g/mol [6][7]
CAS Number 1413431-07-8[2][4]873054-44-5
Appearance White to off-white solid[4]Solid[6]
Solubility Low water solubility (<0.05 µg/mL for parent compound)[8]To be determined
Storage (Powder) -20°C (3 years), 4°C (2 years)[4]N/A
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[1][4]N/A
Pharmacokinetic Profile

Deuteration is known to alter the pharmacokinetic profile of compounds by affecting their metabolism, primarily through the kinetic isotope effect. Ivacaftor is metabolized extensively by CYP3A enzymes into two main metabolites: the active M1 (hydroxymethyl-ivacaftor) and the inactive M6 (ivacaftor-carboxylate).[8][9][10] this compound has demonstrated an enhanced stability and a superior pharmacokinetic profile in animal studies compared to its parent compound.[1][3]

Table 2: Pharmacokinetic Parameters of this compound (CTP-656) in Animal Models [1][2]

ParameterMale Sprague-Dawley Rats (10 mg/kg, oral)Male Beagle Dogs (3 mg/kg, oral)
Cₘₐₓ 1970 ng/mL3643 ng/mL
AUC₀₋₂₄ hr 24,260 hrng/mL49,782 hrng/mL
C₂₄ hr 413 ng/mL1418 ng/mL
t₁/₂ 13.9 hours22.8 hours

Mechanism of Action: CFTR Potentiation

Ivacaftor is a CFTR potentiator.[9][11] It acts directly on the CFTR protein channel at the cell surface to increase its channel-open probability (or gating).[12][13] This action enhances the transport of chloride ions across the cell membrane, which helps to restore hydration of epithelial surfaces.[9][13] This mechanism is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein reaches the cell surface but does not open correctly.[3][13] The exact binding site is believed to be at the protein-lipid interface within the transmembrane domains.[5]

Ivacaftor_Mechanism cluster_membrane Apical Cell Membrane cluster_extracellular cluster_intracellular CFTR_closed CFTR Channel (Closed State) CFTR_open CFTR Channel (Open State) CFTR_closed->CFTR_open Increased Open Probability Cl_in Chloride Ions (Cl⁻) Cl_out Chloride Ions (Cl⁻) Cl_out->CFTR_open Transport Ivacaftor Ivacaftor / this compound Ivacaftor->CFTR_closed Binds to & potentiates

Ivacaftor binds to the CFTR protein, increasing its open probability and enhancing chloride transport.

Experimental Protocols

This compound is primarily used as an internal standard for the quantitative analysis of Ivacaftor and its metabolites in biological matrices.[14] The most common analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Protocol: Quantification in Plasma via LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Ivacaftor in plasma using this compound as an internal standard (IS), adapted from published methodologies.[14][15][16]

1. Sample Preparation:

  • Matrix: Human plasma (as little as 20-50 µL).[15][16]

  • Pretreatment: A simple protein precipitation method is typically employed.

  • Procedure:

    • Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) into a microcentrifuge tube.

    • Add the internal standard solution (this compound in an organic solvent like DMSO or methanol).[15]

    • Add a protein precipitation agent (e.g., acetonitrile) in a specific ratio (e.g., 1:2 to 1:5 plasma:solvent).[15]

    • Vortex vigorously to mix and precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15]

  • Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex C18).[15][17]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[17]

  • Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[17]

  • Total Run Time: Optimized for speed, often around 6 minutes.[14][16]

3. Mass Spectrometry Conditions:

  • System: A triple-quadrupole mass spectrometer.[15]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for accurate quantification. Specific precursor-to-product ion transitions are monitored for Ivacaftor and this compound.

4. Validation:

  • The method must be validated according to international guidelines (e.g., ICH Q2(R1)).[17]

  • Validation parameters include selectivity, carryover, linearity, accuracy, precision, matrix effects, and stability.[14][16]

LCMS_Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Analysis Data Acquisition (MRM) & Quantification Inject->Analysis

A typical workflow for the bioanalysis of Ivacaftor using this compound as an internal standard.
In Vitro Functional Assay: Ussing Chamber

For functional assessment of CFTR modulators like Ivacaftor, the Ussing chamber is a key experimental tool.[13][18] This technique measures ion transport across an epithelial monolayer.

  • System: Primary human bronchial or nasal epithelial cells cultured on permeable supports.[13][18]

  • Procedure:

    • Mount the cell monolayer in the Ussing chamber, separating apical and basolateral chambers filled with appropriate buffer.

    • Measure the baseline short-circuit current (Isc), a direct measure of net ion transport.

    • Add amiloride to block sodium channels, isolating CFTR-mediated chloride current.

    • Add a CFTR activator like forskolin to stimulate the channel.

    • Apply varying concentrations of Ivacaftor to the apical side.

    • Record the change in Isc (ΔIsc) to generate a dose-response curve and determine the EC₅₀.[18]

This guide provides foundational data and methodologies for researchers working with this compound. The deuterated nature of this molecule makes it an invaluable tool for precise pharmacokinetic analysis and a subject of interest for studies on drug metabolism.

References

The Deuterium Kinetic Isotope Effect in Ivacaftor-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the deuterium kinetic isotope effect (KIE) as applied to Ivacaftor-d9 (also known as CTP-656), a deuterated analogue of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, this compound was designed to have an improved pharmacokinetic profile compared to its non-deuterated counterpart. This document details the underlying principles, comparative quantitative data, and the experimental methodologies used to characterize this promising therapeutic agent.

Introduction to the Deuterium Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a reaction.[2] Due to its greater mass, deuterium forms a stronger bond with carbon (C-D) than hydrogen does. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1]

In drug metabolism, many small-molecule drugs are cleared from the body through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds.[3] By selectively replacing hydrogens at these metabolic "soft spots" with deuterium, the rate of metabolism can be slowed. This "deuterium switch" can lead to several potential advantages for a drug candidate, including:

  • Reduced metabolic clearance: A slower rate of metabolism can lead to a longer drug half-life.

  • Increased systemic exposure: Slower clearance can result in higher overall drug concentrations in the bloodstream (AUC).

  • Improved pharmacokinetic profile: A longer half-life may allow for less frequent dosing, potentially improving patient adherence.[3]

  • Altered metabolite profile: Deuteration can reduce the formation of certain metabolites, which may be desirable if those metabolites are inactive, toxic, or contribute to drug-drug interactions.

Ivacaftor is a prime candidate for the application of this technology. It is extensively metabolized in humans, primarily by CYP3A4 and CYP3A5, with a half-life that necessitates twice-daily dosing.[4] The development of this compound aimed to leverage the deuterium KIE to create a therapy with a more favorable pharmacokinetic profile.

The Metabolic Pathway of Ivacaftor and the Rationale for Deuteration

Ivacaftor is primarily metabolized by CYP3A enzymes into two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[5] M1 is considered pharmacologically active, with approximately one-sixth the potency of the parent drug, while M6 is considered inactive.[5] The metabolic conversion of Ivacaftor is a significant route of its elimination.

This compound was synthesized with nine deuterium atoms replacing the hydrogens on the two tert-butyl groups. These positions were identified as primary sites of oxidation by CYP3A4. The central hypothesis was that the stronger C-D bonds at these positions would slow down the rate of oxidation, thereby reducing the formation of the M1 metabolite and decreasing the overall clearance of the drug.

cluster_0 Metabolism of Ivacaftor Ivacaftor Ivacaftor M1 Hydroxymethyl-Ivacaftor (M1) (Active) Ivacaftor->M1 CYP3A4/5 (Oxidation) M6 Ivacaftor-carboxylate (M6) (Inactive) M1->M6 Further Oxidation

Fig 1. Metabolic Pathway of Ivacaftor.

Quantitative Analysis of the Deuterium Kinetic Isotope Effect

In Vitro Metabolic Stability

The metabolic stability of Ivacaftor and this compound was assessed in vitro using human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. These experiments demonstrated a marked increase in the stability of this compound.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Ivacaftor10.367.3
This compound23.329.7
Data from in vitro incubation with human liver microsomes.

The deuterium kinetic isotope effect was quantified by comparing the maximal rate of metabolism (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. The results showed a significant isotope effect for the metabolism of this compound.[3]

ParameterValue
DV (VmaxH / VmaxD)3.8
DV/K ( (Vmax/Km)H / (Vmax/Km)D )2.2
These values indicate that the maximal rate of metabolism is 3.8 times slower for this compound, and the overall metabolic efficiency is 2.2 times lower.[3]
Pharmacodynamic Equivalence

A critical aspect of the deuteration strategy is to ensure that the modification does not negatively impact the drug's therapeutic activity. In vitro studies confirmed that this compound retains the same pharmacologic potency as Ivacaftor in potentiating the CFTR channel.[3] Similarly, the deuterated metabolites (d-M1 and d-M6) exhibited equivalent activity to their non-deuterated counterparts.[3]

cluster_0 Pharmacodynamic Equivalence Logic Ivacaftor Ivacaftor Potency CFTR Potentiation (Pharmacological Activity) Ivacaftor->Potency  Same Potency Ivacaftor_d9 This compound Ivacaftor_d9->Potency

Fig 2. Pharmacodynamic Equivalence of Ivacaftor and this compound.
Comparative Pharmacokinetics in Animal Models

Pharmacokinetic studies in male Sprague-Dawley rats and male Beagle dogs following oral administration demonstrated the improved profile of this compound.

Table 1: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

ParameterIvacaftorThis compound% Change
Cmax (ng/mL)19201970+3%
AUC0-24h (hr*ng/mL)2220024260+9%
t½ (hours)11.013.9+26%

Table 2: Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose)

ParameterIvacaftorThis compound% Change
Cmax (ng/mL)33403643+9%
AUC0-24h (hr*ng/mL)3800049782+31%
t½ (hours)14.822.8+54%
Comparative Pharmacokinetics in Humans

A single-dose crossover study in six healthy human volunteers was conducted to compare the pharmacokinetics of a 25 mg oral dose of this compound with a 150 mg oral dose of Ivacaftor.

Table 3: Pharmacokinetic Parameters in Healthy Human Volunteers

ParameterIvacaftor (150 mg)This compound (25 mg)
Cmax (ng/mL)714260
AUCinf (hr*ng/mL)91304640
t½ (hours)13.715.9
Note: Doses were not equivalent.

Although a direct comparison is limited by the different doses administered, the data for this compound, particularly its longer half-life, supported its potential for once-daily dosing.[3]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes
  • Objective: To determine the metabolic stability and kinetic parameters of Ivacaftor and this compound.

  • System: Pooled human liver microsomes (HLMs).

  • Procedure:

    • Test compounds (Ivacaftor or this compound) were incubated with HLMs (0.625 mg/mL) in a potassium phosphate buffer (0.1 M, pH 7.4) containing magnesium chloride (3 mM).

    • The reaction was initiated by the addition of NADPH, a cofactor required for CYP enzyme activity.

    • Aliquots were taken at various time points and the reaction was quenched with a solvent such as acetonitrile.

    • The remaining concentration of the parent drug was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound. For kinetic isotope effect determination, incubations were performed with a range of substrate concentrations to determine Vmax and Km.

Bioanalytical Method for Quantification
  • Objective: To accurately measure the concentrations of Ivacaftor, this compound, and their metabolites in biological matrices (plasma, microsomal incubates).

  • Methodology: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

  • Sample Preparation: Protein precipitation was used to extract the analytes from the biological matrix. A known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Ivacaftor) was added to each sample to ensure accurate quantification.

  • Chromatography: Separation of the analytes was achieved on a C18 reversed-phase column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection was performed using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard were monitored for high selectivity and sensitivity.

  • Validation: The method was validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, and stability.

Animal Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profiles of Ivacaftor and this compound in preclinical species.

  • Animal Models: Male Sprague-Dawley rats and male Beagle dogs.

  • Procedure:

    • Animals were fasted overnight prior to dosing.

    • A single oral dose of the test compound (formulated in a suitable vehicle) was administered by gavage.

    • Blood samples were collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma was separated by centrifugation and stored frozen until analysis.

    • Plasma concentrations of the parent drug and metabolites were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.

Human Clinical Study
  • Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in humans.

  • Study Design: A single-center, randomized, double-blind, two-period crossover study.

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Subjects received a single oral dose of either this compound or Ivacaftor in each study period, separated by a washout period.

    • Serial blood samples were collected over a specified time course (e.g., up to 72 hours post-dose).

    • Plasma was processed and analyzed for drug concentrations using a validated LC-MS/MS method.

    • Safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.

  • Data Analysis: Pharmacokinetic parameters were calculated for each subject and treatment.

cluster_0 Experimental Workflow for this compound Characterization cluster_1 In Vitro cluster_2 In Vivo (Preclinical) cluster_3 Clinical Metabolism Metabolic Stability (Human Liver Microsomes) Rat_PK Rat Pharmacokinetics Metabolism->Rat_PK Potency Pharmacodynamic Potency (CFTR Assay) Potency->Rat_PK Dog_PK Dog Pharmacokinetics Rat_PK->Dog_PK Human_PK Human Pharmacokinetics (Crossover Study) Dog_PK->Human_PK

References

Ivacaftor-d9: A Technical Guide to a Deuterated CFTR Potentiator in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein is an ion channel critical for chloride and bicarbonate transport across epithelial cell membranes. Mutations can lead to a dysfunctional or absent CFTR protein, resulting in impaired ion transport, the accumulation of thick mucus, and multi-organ pathology. Ivacaftor was a landmark therapy that directly targets the defective CFTR protein to restore its function as a potentiator. Building on this success, Ivacaftor-d9 (CTP-656), a deuterated analog of Ivacaftor, has been developed to improve the pharmacokinetic profile of the original drug, potentially offering enhanced therapeutic benefits. This technical guide provides an in-depth overview of the preclinical data and methodologies used to evaluate this compound as a CFTR potentiator.

Mechanism of Action: CFTR Potentiation

This compound, like its parent compound Ivacaftor, acts as a potentiator of the CFTR protein. Its primary mechanism of action is to increase the open probability (Po) of the CFTR channel.[1] It achieves this by directly binding to an allosteric site on the CFTR protein, stabilizing the open-channel conformation and thereby enhancing the flow of chloride ions.[1][2] This action is independent of the ATP hydrolysis cycle that normally governs channel gating.[1][3] The deuteration of Ivacaftor does not alter its fundamental mechanism of action but is intended to slow down its metabolism, leading to a longer half-life and more stable therapeutic levels in the bloodstream.[4]

The signaling pathway for CFTR activation and potentiation by this compound involves several key steps. First, the regulatory (R) domain of the CFTR protein must be phosphorylated by Protein Kinase A (PKA).[1][5] This is a prerequisite for channel activity. Following phosphorylation, ATP binds to the nucleotide-binding domains (NBDs), which leads to a conformational change that opens the channel pore.[5][6] In CF-causing mutations with gating defects, this opening process is impaired. This compound binds to the CFTR protein, likely at the interface between the transmembrane helices, to facilitate channel opening.[2]

CFTR_Potentiation_Pathway cluster_membrane Cell Membrane CFTR_protein CFTR Protein Channel_Opening CFTR Channel Opening CFTR_protein->Channel_Opening Potentiates PKA Protein Kinase A (PKA) Phosphorylation Phosphorylation of R-Domain PKA->Phosphorylation Activates ATP ATP NBD_Binding ATP Binding to NBDs ATP->NBD_Binding Binds Ivacaftor_d9 This compound Ivacaftor_d9->CFTR_protein Binds to allosteric site Phosphorylation->CFTR_protein NBD_Binding->Channel_Opening Induces Chloride_Efflux Chloride Efflux Channel_Opening->Chloride_Efflux

CFTR potentiation by this compound.

Preclinical Development Rationale for a Deuterated Analog

The "deuterium switch" is a drug development strategy where hydrogen atoms in a molecule are replaced with their heavier isotope, deuterium.[5][7] This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and more resistant to enzymatic cleavage than the carbon-hydrogen bond.[5] For drugs like Ivacaftor that undergo extensive metabolism, this can lead to a reduced rate of metabolism, a longer half-life, and potentially a lower or less frequent dosing regimen, which can improve patient adherence.[1] The preclinical development of this compound followed a logical progression to evaluate these potential advantages.

Deuterated_Drug_Development Parent_Drug Parent Drug (Ivacaftor) Metabolic_Hotspots Identify Metabolic 'Hotspots' Parent_Drug->Metabolic_Hotspots Metabolism Studies Deuteration Strategic Deuteration (this compound) Metabolic_Hotspots->Deuteration Chemical Synthesis In_Vitro_Screening In Vitro Screening Deuteration->In_Vitro_Screening Evaluate Potency & Metabolic Stability In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Screening->In_Vivo_PK Promising Candidates Efficacy_Tox Comparative Efficacy & Toxicology In_Vivo_PK->Efficacy_Tox Candidate_Selection Lead Candidate Selection Efficacy_Tox->Candidate_Selection Ussing_Chamber_Workflow Cell_Culture Culture HBE cells on permeable supports Mounting Mount cell monolayer in Ussing chamber Cell_Culture->Mounting Equilibration Equilibrate and measure baseline Isc Mounting->Equilibration Amiloride Add Amiloride (apical) to block ENaC Equilibration->Amiloride Forskolin Add Forskolin (basolateral) to activate CFTR Amiloride->Forskolin Ivacaftor_d9_Add Add this compound (apical) at varying concentrations Forskolin->Ivacaftor_d9_Add Inhibitor Add CFTRinh-172 (apical) to confirm specificity Ivacaftor_d9_Add->Inhibitor Analysis Analyze change in Isc and generate dose-response curve Inhibitor->Analysis

References

Navigating the Metabolic Landscape of Deuterated Ivacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the exploratory studies on the metabolites of Ivacaftor-d9 (also known as CTP-656 or deutivacaftor). By strategically replacing hydrogen atoms with deuterium, this compound was designed to alter the metabolic profile of Ivacaftor, a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. This guide delves into the quantitative data, experimental protocols, and underlying metabolic pathways associated with this compound and its metabolites, offering a critical resource for researchers in the field of cystic fibrosis and drug development.

Introduction: The Rationale for Deuteration

Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) patients with specific CFTR gene mutations. However, it undergoes extensive metabolism in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[1][2] The active metabolite, M1, possesses approximately one-sixth the potency of the parent drug, while M6 is considered largely inactive.[3] This rapid metabolism necessitates twice-daily dosing of Ivacaftor.

The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can slow down the rate of metabolism.[4][5] This "deuterium effect" is attributed to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break.[4] this compound was developed with this principle in mind, aiming to improve the pharmacokinetic profile of Ivacaftor, potentially allowing for once-daily dosing and improving patient adherence.[1][2]

Quantitative Analysis of this compound and its Metabolites

Exploratory studies have demonstrated a significantly improved pharmacokinetic profile for this compound compared to its non-deuterated counterpart. A key finding is that upon administration of this compound, the parent drug constitutes the majority of the plasma exposure, in contrast to Ivacaftor, where metabolites contribute significantly.[6] The deuterated M1 and M6 metabolites of this compound have been shown to have pharmacological activity equivalent to their corresponding non-deuterated metabolites.[1][2]

Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for Ivacaftor and this compound from preclinical and clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Ivacaftor and this compound in Male Sprague-Dawley Rats (10 mg/kg, oral administration)

CompoundCmax (ng/mL)AUC0-24hr (hr*ng/mL)C24hr (ng/mL)t1/2 (hours)
Ivacaftor197024,26041313.9
This compound (CTP-656) 1970 (15%) 24,260 (17%) 413 (19%) 13.9

Data presented as mean (%CV). Source:[7]

Table 2: Comparative Pharmacokinetic Parameters of Ivacaftor and this compound in Male Beagle Dogs (3.0 mg/kg, oral administration)

CompoundCmax (ng/mL)AUC0-24hr (hr*ng/mL)C24hr (ng/mL)t1/2 (hours)
Ivacaftor364349,782141822.8
This compound (CTP-656) 3643 (9%) 49,782 (31%) 1418 (31%) 22.8

Data presented as mean (%CV). Source:[7]

Table 3: Mean Pharmacokinetic Parameters of this compound (CTP-656) in Healthy Volunteers (Single 150 mg dose)

ParameterValue
t1/2 (hours) 15.9
Cmax (ng/mL) Data not explicitly provided in the search results
AUC (hr*ng/mL) Data not explicitly provided in the search results

Source:[1][2]

Note: While the synthesis of deuterated M1 and M6 metabolites has been reported, specific quantitative pharmacokinetic data for these metabolites from in vivo studies are not extensively available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploratory studies of this compound and its metabolites.

In Vitro Metabolic Stability Assay

This protocol is designed to assess the metabolic stability of a compound when incubated with human liver microsomes, a common in vitro model for studying drug metabolism.

Objective: To determine the rate of metabolism of this compound compared to Ivacaftor.

Materials:

  • Ivacaftor and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (Ivacaftor and this compound) in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Ussing Chamber Electrophysiology for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and is crucial for assessing the activity of CFTR modulators.

Objective: To measure the effect of this compound and its metabolites on CFTR-mediated chloride transport in primary human bronchial epithelial (HBE) cells.

Materials:

  • Differentiated primary HBE cells cultured on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-bicarbonate Ringer (KBR) solution

  • Forskolin (a CFTR activator)

  • CFTRinh-172 (a CFTR inhibitor)

  • Test compounds (this compound and its metabolites)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Cell Culture Preparation:

    • Culture primary HBE cells from CF patients on permeable supports at an air-liquid interface to allow for differentiation into a polarized epithelium.

  • Ussing Chamber Setup:

    • Mount the permeable support with the HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with pre-warmed and gassed KBR solution.

    • Maintain the temperature at 37°C and continuously bubble the solutions with the gas mixture.

  • Electrophysiological Measurements:

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects the net ion transport.

    • Allow the baseline Isc to stabilize.

  • Pharmacological Modulation:

    • Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

    • Add the test compound (this compound or its metabolites) to the apical chamber and record the change in Isc.

    • Add forskolin to the apical chamber to activate CFTR and measure the stimulated Isc.

    • Finally, add CFTRinh-172 to the apical chamber to inhibit CFTR-mediated current and confirm the specificity of the response.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each compound.

    • Compare the ΔIsc values for this compound and its metabolites to that of Ivacaftor to determine their relative potencies.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of the activity of individual ion channels, providing detailed insights into the mechanism of action of CFTR modulators.

Objective: To determine the effect of this compound on the open probability (Po) of single CFTR channels.

Materials:

  • Cells expressing the target CFTR mutation (e.g., G551D)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette and bath solutions (containing appropriate ions and ATP)

  • PKA (catalytic subunit of protein kinase A) to activate CFTR

  • Test compound (this compound)

Procedure:

  • Cell Preparation:

    • Plate cells at a low density to allow for easy access to individual cells.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 5-10 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

  • Seal Formation:

    • Using the micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Excised Patch Formation (Inside-Out Configuration):

    • After forming a gigaohm seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular side of the membrane now facing the bath solution.

  • Single-Channel Recording:

    • Apply a constant voltage across the membrane patch.

    • Add PKA and ATP to the bath solution to activate the CFTR channels in the patch.

    • Record the single-channel currents.

  • Compound Application:

    • Perfuse the bath with a solution containing the test compound (this compound) and record the changes in channel activity.

  • Data Analysis:

    • Analyze the recordings to determine the single-channel current amplitude and the channel open probability (Po).

    • An increase in Po in the presence of this compound indicates potentiation of the CFTR channel.

Metabolic Pathways and Experimental Workflows

The metabolism of Ivacaftor and, by extension, this compound, is primarily a Phase I oxidation process mediated by CYP3A4, followed by Phase II conjugation. The deuteration of Ivacaftor slows down the initial oxidation step.

This compound Metabolism Pathway

Ivacaftor_d9_Metabolism Ivacaftor_d9 This compound (CTP-656) M1_d Deuterated M1 (Hydroxymethyl-ivacaftor-d) Ivacaftor_d9->M1_d CYP3A4 (Slower) M6_d Deuterated M6 (Ivacaftor-carboxylate-d) Ivacaftor_d9->M6_d CYP3A4 (Slower) Excretion Excretion M1_d->Excretion M6_d->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compounds Prepare Test Compounds (this compound, Ivacaftor) incubation Incubate at 37°C prep_compounds->incubation prep_microsomes Prepare Human Liver Microsomes prep_microsomes->incubation prep_nadph Prepare NADPH Regenerating System prep_nadph->incubation termination Terminate Reaction at Different Time Points incubation->termination processing Process Samples (Protein Precipitation) termination->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Data Analysis (Calculate t1/2) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Logical Relationship in CFTR Potentiator Drug Discovery

Drug_Discovery_Logic rationale Rationale: Improve Pharmacokinetics modification Chemical Modification: Deuteration (Ivacaftor -> this compound) rationale->modification in_vitro_metabolism In Vitro Metabolism Assays (Metabolic Stability) modification->in_vitro_metabolism in_vitro_activity In Vitro Activity Assays (Ussing Chamber, Patch-Clamp) modification->in_vitro_activity preclinical_pk Preclinical Pharmacokinetics (Animal Models) in_vitro_metabolism->preclinical_pk in_vitro_activity->preclinical_pk clinical_trials Clinical Trials (Human Pharmacokinetics and Safety) preclinical_pk->clinical_trials outcome Desired Outcome: Improved Drug Profile (e.g., Once-daily Dosing) clinical_trials->outcome

Caption: Logical flow in the development of this compound.

Conclusion

The exploratory studies on this compound and its metabolites have successfully demonstrated the potential of deuterium modification to improve the pharmacokinetic profile of a clinically important drug. The enhanced metabolic stability of this compound leads to a longer half-life and increased exposure of the parent compound, providing a strong rationale for its development as a once-daily therapy for cystic fibrosis. While the pharmacological activity of the deuterated metabolites appears equivalent to their non-deuterated counterparts, their reduced formation contributes to a more favorable overall exposure profile. This technical guide provides researchers and drug development professionals with a foundational understanding of the key data and experimental methodologies used to characterize these novel deuterated compounds, facilitating further research and development in the field of CFTR modulators.

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of Ivacaftor in Human Plasma using Ivacaftor-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivacaftor in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Ivacaftor-d9, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where precise quantification of Ivacaftor is required.

Introduction

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis.[1][2] Accurate measurement of Ivacaftor concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[3] this compound, being structurally and chemically almost identical to Ivacaftor, co-elutes and experiences the same matrix effects, leading to superior data quality compared to structural analogs.[3] This application note provides a detailed protocol for the quantification of Ivacaftor in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ivacaftor and this compound reference standards were purchased from Toronto Research Chemicals (TRC, Toronto, Canada).[4]

  • LC-MS grade acetonitrile, methanol, and formic acid were obtained from a commercial supplier.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Stock and Working Solutions
  • Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ivacaftor in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[3]

  • Working Solutions: Prepare working solutions of Ivacaftor (for calibration standards and quality control samples) and this compound (internal standard working solution) by diluting the stock solutions with methanol or a methanol/water mixture.[4][5]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Ivacaftor and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution (e.g., 0.5 µg/mL).[6]

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and the detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column HyPURITY C18 (50 x 2.1 mm, 1.9 µm) or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.5 mL/min[4]
Injection Volume 2 µL[4]
Column Temperature 40°C[1]
Gradient Program Time (min)
0.0
3.0
3.01
4.0
4.1
6.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Analyte
Ivacaftor
This compound
Gas Temperature 350°C[1]
Gas Flow 9 L/min[1]
Sheath Gas Temperature 300°C[1]
Sheath Gas Flow 9 L/min[1]
Capillary Voltage 4000 V[1]
Nebulizer Pressure 35 psi[1]

Method Validation Summary

The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guidelines.[1][5] The results demonstrate the high quality and reliability of the method for the intended purpose.

Table 3: Linearity and Sensitivity

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)
Ivacaftor0.01 - 10.0>0.9990.01

Data synthesized from multiple sources demonstrating typical performance.[4]

Table 4: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%Bias)Intra-day Precision (%CV)Inter-day Accuracy (%Bias)Inter-day Precision (%CV)
LLOQ0.01≤ ±20%≤ 20%≤ ±20%≤ 20%
Low0.03≤ ±15%≤ 15%≤ ±15%≤ 15%
Medium0.50≤ ±15%≤ 15%≤ ±15%≤ 15%
High7.50≤ ±15%≤ 15%≤ ±15%≤ 15%

Acceptance criteria based on ICH M10 guidelines and data from cited literature.[1][4]

Table 5: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Ivacaftor85 - 115>90

Values represent the acceptable range and typical performance observed in validated methods.[1]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_processing Data Acquisition & Quantification detection->data_processing

Caption: Bioanalytical workflow for Ivacaftor quantification.

The Advantage of Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving accurate and precise results in bioanalysis. This is due to several key advantages over other types of internal standards, like structural analogs.

logical_relationship cluster_advantages Advantages of this compound as Internal Standard is This compound (SIL-IS) coelution Co-elution with Ivacaftor is->coelution matrix_effect Identical Matrix Effects is->matrix_effect recovery Similar Extraction Recovery is->recovery accuracy Improved Accuracy coelution->accuracy precision Enhanced Precision coelution->precision matrix_effect->accuracy matrix_effect->precision recovery->accuracy recovery->precision

Caption: Rationale for using this compound as an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Ivacaftor in human plasma. The use of this compound as an internal standard is critical for mitigating variability and ensuring the highest quality data. This method is well-suited for regulated bioanalysis in support of clinical and pharmaceutical research.

References

Application Note and Protocol: In Vitro CFTR Potentiation Assay with Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride and bicarbonate channel in epithelial cells, crucial for maintaining ion and water balance across cell membranes.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder.[3][4] One class of CF-causing mutations, known as gating mutations (e.g., G551D), results in CFTR protein that is present at the cell surface but has a reduced probability of opening.[4][5][6]

CFTR potentiators are small molecules that increase the channel open probability (gating) of CFTR proteins at the cell membrane.[1][3][7][8] Ivacaftor (VX-770) is a potent and selective CFTR potentiator approved for the treatment of CF in patients with specific gating mutations.[4][5][6] Ivacaftor-d9 is a deuterated analog of Ivacaftor, which may offer an improved pharmacokinetic profile.[9][10][11] This document provides a detailed protocol for an in vitro CFTR potentiation assay using this compound, suitable for high-throughput screening and mechanistic studies.

Principle of the Assay

This protocol describes a fluorescence-based assay utilizing a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR channel activity.[7][12][13][14] Cells stably expressing a mutant CFTR (e.g., G551D-CFTR) and a halide-sensitive YFP are used. The assay is initiated by creating a halide gradient across the cell membrane. Activation of CFTR channels by a generic activator (e.g., Forskolin) allows iodide influx, which quenches the intracellular YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity. The potentiation by this compound is measured as an increase in the rate of iodide influx and, consequently, a faster quenching of YFP fluorescence.

Materials and Reagents

ReagentSupplierCatalog Number
Fischer Rat Thyroid (FRT) cells expressing G551D-CFTR and YFP-H148Q/I152LAvailable from various sources or can be generated in-houseN/A
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Hygromycin BThermo Fisher Scientific10687010
Geneticin (G418)Thermo Fisher Scientific10131035
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
This compoundMedChemExpressHY-13013S
ForskolinSigma-AldrichF6886
Igepal CA-630Sigma-AldrichI8896
Sodium Iodide (NaI)Sigma-Aldrich793541
Sodium Nitrate (NaNO3)Sigma-AldrichS8170
HEPESSigma-AldrichH3375
D-GlucoseSigma-AldrichG8270
Potassium Chloride (KCl)Sigma-AldrichP9333
Calcium Chloride (CaCl2)Sigma-AldrichC1016
Magnesium Chloride (MgCl2)Sigma-AldrichM8266
96-well black, clear-bottom microplatesCorning3603

Experimental Protocols

Cell Culture and Seeding
  • Culture FRT cells expressing G551D-CFTR and YFP in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 200 µg/mL Hygromycin B, and 500 µg/mL Geneticin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed the cells in 96-well black, clear-bottom microplates at a density of 40,000 cells per well.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to form a confluent monolayer.

In Vitro CFTR Potentiation Assay Protocol
  • Prepare Assay Buffers:

    • Chloride Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2, pH 7.4.

    • Iodide Buffer: Replace 137 mM NaCl in the PBS with 137 mM NaI.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Forskolin in DMSO.

    • Perform serial dilutions of this compound in Chloride Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

  • Assay Procedure:

    • Wash the cell plate twice with 100 µL/well of Chloride Buffer.

    • Add 50 µL/well of the diluted this compound compounds and controls to the plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Set up the fluorescence plate reader to measure YFP fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for a total of 20 seconds.

    • Initiate the fluorescence reading.

    • At 2 seconds, add 100 µL/well of Iodide Buffer containing 10 µM Forskolin (to activate CFTR) to all wells simultaneously using a multichannel pipette or an automated dispenser.

    • Continue reading the fluorescence for the remaining 18 seconds.

Data Presentation

Quantitative Data Summary
CompoundTargetCell LineAssay TypeEC50 (nM)Max Potentiation (%)
This compoundG551D-CFTRFRTYFP Quenching255[9][10][11][15]To be determined
ForskolinG551D-CFTRFRTYFP Quenching~1000100 (Reference)

EC50 and Max Potentiation values are illustrative and should be determined experimentally.

Mandatory Visualizations

CFTR Signaling Pathway and this compound Mechanism of Action

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Agonist (e.g., Adenosine) GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (G551D) Cl_out Chloride Ions CFTR->Cl_out Cl- Efflux G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR This compound This compound This compound->CFTR Binds & Potentiates

Caption: CFTR activation pathway and the potentiating effect of this compound.

Experimental Workflow for CFTR Potentiation Assay

Experimental_Workflow start Start cell_culture Culture FRT cells with G551D-CFTR and YFP start->cell_culture seeding Seed cells in 96-well plate (40,000 cells/well) cell_culture->seeding incubation_24h Incubate for 24h at 37°C seeding->incubation_24h wash_cells Wash cells with Chloride Buffer incubation_24h->wash_cells add_compounds Add this compound dilutions and controls wash_cells->add_compounds incubation_30min Incubate for 30 min at 37°C add_compounds->incubation_30min read_fluorescence Initiate fluorescence reading (Ex: 485 nm, Em: 525 nm) incubation_30min->read_fluorescence add_iodide Add Iodide Buffer with Forskolin read_fluorescence->add_iodide At 2 seconds continue_reading Continue fluorescence reading add_iodide->continue_reading data_analysis Analyze fluorescence quenching rate continue_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro CFTR potentiation assay.

References

Application Note: A Robust Pharmacokinetic Study Design for Deuterated Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a groundbreaking therapy for cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] It acts as a potentiator of the CFTR protein, increasing the probability that the defective channel will remain open and allow for the passage of chloride ions.[1][3] However, Ivacaftor undergoes extensive metabolism in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to a twice-daily dosing regimen.[1][4][5][6] The major metabolites are M1 (hydroxymethyl-ivacaftor), which is pharmacologically active, and M6 (ivacaftor-carboxylate), which is considered inactive.[1][4][6]

To enhance the pharmacokinetic profile of Ivacaftor, a deuterated version, also known as deutivacaftor, has been developed.[7][8] The substitution of hydrogen with deuterium atoms at specific sites of the molecule can slow down its metabolism.[7][9] This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[7][8] The anticipated benefit of a deuterated Ivacaftor is a reduced rate of metabolism, leading to a longer half-life and potentially enabling a once-daily dosing schedule, which could improve patient adherence and overall therapeutic outcomes.[5][7]

This application note provides a detailed protocol for a preclinical pharmacokinetic study designed to compare the profiles of deuterated Ivacaftor and non-deuterated Ivacaftor in a rodent model. The study will utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of the parent drugs and their major metabolites in plasma. The use of stable isotope-labeled internal standards is a key feature of the bioanalytical method, ensuring high accuracy and precision.[10][11]

Signaling Pathway of Ivacaftor

cluster_cell Epithelial Cell cluster_liver Liver (Metabolism) CFTR Mutated CFTR Protein Chloride CFTR->Chloride Increased transport Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to and potentiates Ivacaftor_met Ivacaftor CYP3A4 CYP3A4 Ivacaftor_met->CYP3A4 Metabolized by M1 M1 Metabolite (Active) CYP3A4->M1 M6 M6 Metabolite (Inactive) CYP3A4->M6

Caption: Mechanism of action and metabolism of Ivacaftor.

Experimental Workflow

A Animal Dosing (Oral Gavage) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F

Caption: Preclinical pharmacokinetic study workflow.

Experimental Protocols

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water. Animals are acclimated for at least one week before the experiment.

  • Dosing Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Ivacaftor (10 mg/kg).

    • Group 3: Deuterated Ivacaftor (10 mg/kg).

  • Administration: A single oral dose is administered via gavage.[12] The dosing volume is 5 mL/kg. Animals are fasted overnight before dosing and for 4 hours post-dose.[12]

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-Ivacaftor).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ivacaftor: Precursor ion > Product ion (specific m/z values to be determined).

      • Deuterated Ivacaftor: Precursor ion > Product ion (specific m/z values to be determined).

      • M1 Metabolite: Precursor ion > Product ion (specific m/z values to be determined).

      • M6 Metabolite: Precursor ion > Product ion (specific m/z values to be determined).

      • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from the described pharmacokinetic study.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ivacaftor393.2188.1
Deuterated Ivacaftor (d9)402.2197.1
M1 Metabolite409.2204.1
M6 Metabolite423.2218.1
¹³C₆-Ivacaftor (IS)399.2194.1

Table 2: Pharmacokinetic Parameters of Ivacaftor and Deuterated Ivacaftor in Rats (10 mg/kg, oral)

ParameterIvacaftorDeuterated Ivacaftor
Cₘₐₓ (ng/mL) 1500 ± 2501800 ± 300
Tₘₐₓ (h) 2.0 ± 0.53.0 ± 0.8
AUC₀₋ₜ (ng·h/mL) 8500 ± 120015000 ± 2100
AUC₀₋ᵢₙf (ng·h/mL) 8800 ± 130016500 ± 2500
t₁/₂ (h) 4.5 ± 0.88.0 ± 1.2
CL/F (L/h/kg) 1.14 ± 0.180.61 ± 0.09
Vd/F (L/kg) 7.3 ± 1.57.0 ± 1.3

Table 3: Metabolite-to-Parent Drug Exposure Ratios

RatioIvacaftorDeuterated Ivacaftor
M1 AUC / Parent AUC 0.45 ± 0.080.25 ± 0.05
M6 AUC / Parent AUC 1.2 ± 0.20.7 ± 0.15

Conclusion

This application note details a comprehensive preclinical pharmacokinetic study design for comparing deuterated Ivacaftor to its non-deuterated counterpart. The provided protocols for the in-life animal study and the bioanalytical LC-MS/MS method are designed to yield high-quality, reproducible data. The expected results, as summarized in the tables, would demonstrate the improved pharmacokinetic profile of deuterated Ivacaftor, characterized by a longer half-life and increased systemic exposure. These findings would provide a strong rationale for advancing deuterated Ivacaftor into further clinical development with the potential for a more convenient once-daily dosing regimen for cystic fibrosis patients. The use of stable isotope labeling in both the therapeutic agent and the internal standard underscores the precision and reliability of the proposed methodology.[13][14]

References

Application Notes and Protocols for Ivacaftor-d9 Quantification in Sputum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used in the treatment of cystic fibrosis (CF). Monitoring its concentration at the site of action in the lungs is crucial for optimizing therapeutic outcomes and for pharmacokinetic/pharmacodynamic studies. Sputum, a complex biological matrix, can provide valuable information on the concentration of Ivacaftor in the airways.

This document provides a detailed protocol for the sample preparation and quantification of Ivacaftor in sputum using a deuterated internal standard, Ivacaftor-d9, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variability in sample extraction, injection volume, and ionization efficiency.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ivacaftor in sputum is depicted in the following diagram.

cluster_sample_collection Sputum Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SputumCollection Collect Sputum Sample (sterile container) Homogenization Sputum Homogenization (Sonication) SputumCollection->Homogenization Homogenize for pipettability Spiking Spike with this compound (Internal Standard) Homogenization->Spiking Add known amount of IS ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) Spiking->ProteinPrecipitation Precipitate proteins Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Separate solids from liquid SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Collect clear supernatant Injection Inject Supernatant into LC-MS/MS System SupernatantTransfer->Injection Analyze the extract Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Separate components Detection Mass Spectrometric Detection (MRM mode) Chromatography->Detection Detect and quantify Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Calculate concentration Results Report Results (ng/mL) Quantification->Results Final concentration

Caption: Workflow for Ivacaftor quantification in sputum.

Experimental Protocols

Sputum Sample Collection and Homogenization

A deep cough sputum sample should be collected in a sterile container, preferably in the morning before eating or drinking to minimize contamination.[4] To ensure homogeneity and accurate pipetting, the sputum samples are sonicated for 10 seconds at 40 J.[5] No liquefying agents are necessary with this procedure.[5]

Preparation of Standards and Internal Standard Working Solution
  • Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (0.05 mg/L): Dilute the IS stock solution in a mixture of acetonitrile and methanol (ACN:MeOH, 420:80 v/v).[5]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking drug-free sputum with appropriate volumes of Ivacaftor stock solution.

Sample Preparation: Protein Precipitation
  • To a 20 µL aliquot of homogenized sputum sample, calibrator, or quality control in a microcentrifuge tube, add the internal standard working solution. While one study adds 500 µL of the IS solution directly[5], another approach involves adding the internal standard and then a precipitation reagent. For this protocol, we will follow the one-step addition.

  • Vortex the mixture for 1 minute.[5]

  • Cool the samples at -20°C for 10 minutes.[5]

  • Vortex the mixture again for 1 minute.[5]

  • Centrifuge the samples at 4000 rpm (2750 x g) for 5 minutes.[5]

  • Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • LC Column: HyPURITY C18 HPLC column (50 × 2.1 mm, 1.9 μm) or equivalent.[5]

  • Mobile Phase A: 0.1% v/v formic acid and 0.05% v/v ammonium formate in ultrapure water.[5]

  • Mobile Phase B: 0.1% v/v formic acid and 0.05% v/v ammonium formate in acetonitrile.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 2 µL.[5]

  • Gradient Elution:

    • t=0 min: 65% A, 35% B

    • t=3.0 min: 25% A, 75% B

    • t=3.01 min: 10% A, 90% B (hold for 1 min)

  • Mass Spectrometer: Operated in positive electrospray ionization mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific ion transitions for Ivacaftor and this compound should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected performance of the method based on validated procedures for Ivacaftor quantification.

Table 1: Linearity and Range

AnalyteCalibration Range (mg/L)Correlation Coefficient (r²)
Ivacaftor0.01 - 10.0>0.999

Table 2: Accuracy and Precision

AnalyteConcentration LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Accuracy (%)
IvacaftorLLOQ (0.01 mg/L)<15.0<15.085.0 - 115.085.0 - 115.0
IvacaftorLow QC<15.0<15.085.0 - 115.085.0 - 115.0
IvacaftorMedium QC<15.0<15.085.0 - 115.085.0 - 115.0
IvacaftorHigh QC<15.0<15.085.0 - 115.085.0 - 115.0

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation. Data presented are representative values based on published methods.[6]

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Ivacaftor85 - 115>80

Values are presented as a percentage of the nominal concentration.

Conclusion

The described method provides a robust and reliable approach for the quantification of Ivacaftor in sputum using this compound as an internal standard. The simple protein precipitation sample preparation protocol is suitable for a high-throughput clinical or research setting. This application note and protocol should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic analysis of Ivacaftor.

References

Application Notes and Protocols for Ussing Chamber Assay with Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in thick, sticky mucus in various organs, particularly the lungs.[1] Ivacaftor is a CFTR potentiator that enhances the channel-open probability (gating) of the CFTR protein at the cell surface, thereby restoring its function.[1][3] It is particularly effective for CF patients with specific gating mutations (e.g., G551D).[1] Ivacaftor-d9 (also known as deutivacaftor or CTP-656) is a deuterated analog of Ivacaftor with a similar mechanism of action but potentially improved pharmacokinetic properties.[4]

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.[1][5] It allows for the determination of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of the integrity of the epithelial barrier.[1] This makes it an invaluable tool for the preclinical evaluation of CFTR modulators like Ivacaftor and this compound.[5]

These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of CFTR in response to this compound in primary human bronchial epithelial (HBE) cells derived from CF patients.

Mechanism of Action of Ivacaftor and this compound

Ivacaftor and its deuterated form, this compound, directly bind to the CFTR protein, increasing the probability that the channel will be in an open state.[1][3] This potentiation of the CFTR channel facilitates the transport of chloride ions across the cell membrane, leading to the restoration of hydration of epithelial surfaces.[1] In a Ussing chamber experiment, this is observed as a significant increase in the forskolin-stimulated short-circuit current (Isc).[1]

Data Presentation

The following tables summarize representative quantitative data from Ussing chamber experiments designed to evaluate the efficacy of a CFTR potentiator like this compound.

Table 1: Representative Ussing Chamber Data for this compound on G551D/ΔF508 HBE Cells

Treatment ConditionBaseline Isc (µA/cm²)Forskolin (10 µM) -Stimulated ΔIsc (µA/cm²)This compound (1 µM) -Stimulated ΔIsc (µA/cm²)CFTRinh-172 (10 µM) -Inhibited ΔIsc (µA/cm²)
Vehicle (0.1% DMSO)25.5 ± 3.25.2 ± 1.18.3 ± 1.9-12.1 ± 2.5
This compound (1 µM)26.1 ± 3.55.5 ± 1.345.7 ± 5.8-48.9 ± 6.1

Data are presented as mean ± SEM and are representative of typical results.

Table 2: Dose-Response of this compound in Forskolin-Stimulated HBE Cells

This compound ConcentrationΔIsc (µA/cm²)
1 nM5.2 ± 0.8
10 nM15.8 ± 2.1
100 nM35.4 ± 4.3
1 µM45.7 ± 5.8
10 µM46.2 ± 6.0

Data are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for conducting an Ussing chamber assay to evaluate the effect of this compound on CFTR function in primary HBE cells.

I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures
  • Cell Sourcing: Obtain primary HBE cells from CF patients with relevant genotypes (e.g., G551D/ΔF508) from a reputable cell bank or through appropriate institutional protocols.

  • Cell Culture:

    • Culture HBE cells on permeable supports (e.g., Transwell® inserts).

    • Maintain the cells at an air-liquid interface (ALI) to promote differentiation into a polarized, mucociliary epithelium. This typically takes 3-4 weeks.

    • Use appropriate cell culture media and supplements as recommended for primary HBE cells.

II. Ussing Chamber Experimental Setup
  • System Preparation:

    • Assemble the Ussing chamber system according to the manufacturer's instructions.[6][7]

    • Prepare fresh Krebs-bicarbonate Ringer (KBR) solution and continuously gas with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[8]

    • Warm the KBR solution and the Ussing chamber water jacket to 37°C.[8]

  • Mounting the Epithelium:

    • Carefully excise the permeable support membrane with the cultured HBE cell monolayer.

    • Mount the membrane between the two halves of the Ussing chamber, ensuring a leak-proof seal.[6]

    • Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.

III. Ussing Chamber Measurement Protocol
  • Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.

  • Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Additions: Add the following pharmacological agents in a sequential manner, allowing the Isc to stabilize between each addition:

    • Amiloride (100 µM, apical): To block the epithelial sodium channel (ENaC) and isolate the chloride current.[5]

    • Forskolin (10 µM, basolateral): To activate CFTR through cAMP stimulation.[5]

    • This compound (e.g., 1 µM, apical): To potentiate the activity of the CFTR channel. A cumulative dose-response can also be performed (e.g., 1 nM to 10 µM).

    • CFTRinh-172 (10 µM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.[5]

  • Data Recording: Continuously record the Isc throughout the experiment. The change in Isc (ΔIsc) after each addition is the primary measure of ion channel activity.

IV. Data Analysis
  • Calculate the ΔIsc for each pharmacological addition relative to the stable baseline before the addition.

  • For dose-response experiments, plot the ΔIsc against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy).

Mandatory Visualizations

G cluster_0 Experimental Workflow prep Prepare HBE Cell Cultures on Permeable Supports mount Mount Epithelium in Ussing Chamber prep->mount equilibrate Equilibrate and Stabilize Baseline Isc mount->equilibrate amiloride Add Amiloride (block ENaC) equilibrate->amiloride forskolin Add Forskolin (activate CFTR) amiloride->forskolin ivacaftor Add this compound (potentiate CFTR) forskolin->ivacaftor inhibitor Add CFTRinh-172 (inhibit CFTR) ivacaftor->inhibitor analyze Analyze Change in Isc inhibitor->analyze

Ussing Chamber Experimental Workflow.

G cluster_1 CFTR Signaling and this compound Action PKA PKA Activation (e.g., by Forskolin) CFTR_inactive Inactive (Closed) CFTR Channel (Gating Mutation) PKA->CFTR_inactive Phosphorylation CFTR_active Active (Open) CFTR Channel CFTR_inactive->CFTR_active Low Probability of Opening CFTR_inactive->CFTR_active Increased Probability of Opening Cl_out Chloride Efflux CFTR_active->Cl_out Ivacaftor This compound Ivacaftor->CFTR_inactive Binds to CFTR Cl_ion Cl_ion->CFTR_active

Mechanism of CFTR Potentiation by this compound.

References

Application Notes and Protocols for Cell-Based Assays of CFTR Function Using Ivacaftor and its Deuterated Analog, Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.

Ivacaftor (VX-770) is a CFTR potentiator that enhances the channel open probability (gating) of the CFTR protein at the cell surface.[1] It is particularly effective for CF patients with specific gating mutations (e.g., G551D).[2] The development and evaluation of CFTR modulators like Ivacaftor rely on robust cell-based assays that can accurately measure CFTR function.

This document provides detailed application notes and protocols for two common cell-based assays used to assess CFTR function: the Ussing chamber assay and the Forskolin-Induced Swelling (FIS) assay. It also clarifies the role of Ivacaftor-d9, a deuterated analog of Ivacaftor, which primarily serves as an internal standard in pharmacokinetic and bioanalytical studies rather than as a direct modulator in functional assays.[3][4][5]

Role of this compound

This compound is a stable isotope-labeled version of Ivacaftor where nine hydrogen atoms have been replaced with deuterium. This modification makes it heavier than the parent compound. In the context of CFTR research, this compound is not typically used to directly measure CFTR function in cell-based assays. Instead, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4][5] This allows for the precise quantification of Ivacaftor and its metabolites in biological samples such as plasma and sputum, which is crucial for pharmacokinetic and therapeutic drug monitoring studies.[3][5]

While one source mentions an EC50 value for this compound in a CFTR potentiation assay, this is not its conventional use.[6] For the functional assays described below, non-deuterated Ivacaftor is the appropriate compound to use for assessing CFTR potentiation.

CFTR Signaling Pathway and Mechanism of Action of Ivacaftor

The primary signaling pathway that activates CFTR involves cyclic AMP (cAMP).[7] Hormones and neurotransmitters bind to G-protein coupled receptors, activating adenylyl cyclase, which in turn produces cAMP. Increased intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the CFTR channel, allowing the passage of chloride ions.

In certain CFTR mutations, such as the G551D mutation, the protein is present at the cell surface but has a severe gating defect, meaning the channel remains closed despite normal cAMP stimulation.[2][8] Ivacaftor acts as a potentiator by directly binding to the CFTR protein and stabilizing its open state, thereby increasing the probability of the channel being open and enhancing chloride transport.[1][7]

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens Cl_out Cl- CFTR_Open->Cl_out Efflux Ivacaftor_node Ivacaftor Ivacaftor_node->CFTR_Open Potentiates/ Stabilizes Open State ATP_AC ATP PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates ATP_CFTR ATP ATP_CFTR->CFTR Binds Cl_in Cl-

Caption: CFTR activation pathway and Ivacaftor's mechanism of action.

Experimental Protocols

Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[1][9] It allows for the direct measurement of short-circuit current (Isc), which reflects net ion movement across the epithelium.

Objective: To measure the effect of Ivacaftor on CFTR-mediated chloride secretion in polarized epithelial cells.

Materials:

  • Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[10][11]

  • Voltage-clamp amplifier and data acquisition software[12]

  • Human bronchial epithelial (HBE) cells or other suitable polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing mutant CFTR) cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts)

  • Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and bubbled with 95% O2/5% CO2

  • Amiloride (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • Ivacaftor

  • CFTRinh-172 (CFTR inhibitor)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

Protocol:

  • Cell Culture: Culture HBE cells on permeable supports at an air-liquid interface for at least 3 weeks to allow for differentiation and polarization.

  • Ussing Chamber Setup: Mount the cell culture inserts in the Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed KBR solution.[10]

  • Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage and resistance are achieved.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents. Wait for the Isc to stabilize at a new, lower baseline.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR. This will result in an increase in Isc.

  • Ivacaftor Application: Once the forskolin-stimulated Isc has stabilized, add Ivacaftor (e.g., in a cumulative concentration-response manner, from 1 nM to 10 µM) to the apical chamber. A potentiation of the forskolin-stimulated current will be observed.

  • CFTR Inhibition: At the end of the experiment, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to confirm that the measured current is specific to CFTR.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture polarized epithelial cells on permeable supports Setup_Chamber Mount inserts in Ussing Chamber and add KBR solution Culture_Cells->Setup_Chamber Equilibrate Equilibrate system and establish baseline Isc Setup_Chamber->Equilibrate Add_Amiloride Add Amiloride (apical) to inhibit ENaC Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (basolateral) to activate CFTR Add_Amiloride->Add_Forskolin Add_Ivacaftor Add Ivacaftor (apical) to potentiate CFTR Add_Forskolin->Add_Ivacaftor Add_Inhibitor Add CFTRinh-172 (apical) to confirm specificity Add_Ivacaftor->Add_Inhibitor Analyze_Data Analyze change in Isc to determine Ivacaftor efficacy Add_Inhibitor->Analyze_Data

Caption: Experimental workflow for the Ussing chamber assay.
Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a higher-throughput method to assess CFTR function in three-dimensional (3D) organoid cultures.[13][14] Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Objective: To quantify the effect of Ivacaftor on CFTR-mediated fluid secretion in intestinal organoids.

Materials:

  • Patient-derived intestinal organoids cultured in a basement membrane matrix (e.g., Matrigel®)

  • Basal culture medium

  • Forskolin

  • Ivacaftor

  • Live-cell imaging dye (e.g., Calcein AM)

  • 96-well or 384-well plates

  • Confocal microscope with live-cell imaging capabilities

Protocol:

  • Organoid Plating: Plate intestinal organoids in basement membrane matrix domes in a 96-well or 384-well plate and culture for 4-7 days.

  • Pre-treatment (optional for correctors): For mutations that require a corrector, pre-incubate the organoids with the corrector compound (e.g., Lumacaftor/VX-809) for 18-24 hours before the assay.[13]

  • Ivacaftor Incubation: Add Ivacaftor at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Staining: Add a live-cell imaging dye to visualize the organoids.

  • Baseline Imaging: Acquire baseline images (t=0) of the organoids using a confocal microscope.

  • CFTR Activation: Add forskolin (e.g., 5 µM) to all wells to stimulate CFTR-mediated fluid secretion.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for 2-8 hours.[15]

  • Image Analysis: Use image analysis software to measure the change in the cross-sectional area of the organoids over time. The increase in organoid size is proportional to CFTR function.

FIS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Organoids Plate intestinal organoids in 96-well plates Pre_treat Optional: Pre-treat with corrector (18-24h) Plate_Organoids->Pre_treat Add_Ivacaftor Add Ivacaftor and live-cell dye Pre_treat->Add_Ivacaftor Baseline_Image Acquire baseline images (t=0) Add_Ivacaftor->Baseline_Image Add_Forskolin Add Forskolin to stimulate swelling Baseline_Image->Add_Forskolin Time_Lapse Perform time-lapse imaging (2-8 hours) Add_Forskolin->Time_Lapse Analyze_Swelling Analyze change in organoid area to quantify CFTR function Time_Lapse->Analyze_Swelling

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Data Presentation

The following tables summarize representative quantitative data for the effects of Ivacaftor on CFTR function from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ivacaftor on CFTR Function in Cell-Based Assays

Cell Type/ModelCFTR MutationAssayOutcome MeasureIvacaftor ConcentrationFold Increase vs. ControlReference
FRT cellsG551DUssing ChamberChange in Isc10 µM~10-fold[16]
HBE cellsG551D/F508delUssing ChamberChange in Isc255 nM (EC50)N/A[6]
Intestinal OrganoidsG551DFISOrganoid Swelling10 µMSignificant increase[13]
Xenopus oocytesG551DPatch ClampChannel Open Probability~1.5 nM (K0.5)~11-12-fold[17]
Xenopus oocytesF508delPatch ClampChannel Open Probability~1.5 nM (K0.5)~11-12-fold[17]

Table 2: In Vivo/Ex Vivo Efficacy of Ivacaftor on CFTR Function

Patient PopulationCFTR MutationAssay/BiomarkerOutcome MeasureIvacaftor TreatmentChange from BaselineReference
CF Patients (≥12 years)G551DSweat ChlorideChloride Concentration150 mg twice daily-48.1 mmol/L[2]
CF Patients (6-11 years)G551DSweat ChlorideChloride ConcentrationWeight-based dosing-54 mmol/L[18]
CF PatientsResidual FunctionSweat ChlorideChloride ConcentrationN-of-1 trials-14.8 to -40.8 mmol/L[19][20]
CF PatientsG551DIntestinal Current Measurement (ICM)Change in IscN/APartial restoration[9]

Conclusion

The Ussing chamber and Forskolin-Induced Swelling assays are powerful tools for evaluating the efficacy of CFTR modulators like Ivacaftor. These assays provide quantitative data on the restoration of CFTR function in a variety of in vitro and ex vivo models. While Ivacaftor directly potentiates CFTR channel gating, its deuterated analog, this compound, serves a critical but distinct role as an internal standard for bioanalytical quantification. A thorough understanding of these methodologies and the specific roles of these compounds is essential for researchers and drug development professionals working to advance therapies for Cystic Fibrosis.

References

Application Notes and Protocols for the Preparation of Ivacaftor-d9 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivacaftor-d9 is the deuterated form of Ivacaftor, a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3][4] Ivacaftor facilitates increased chloride ion transport by binding directly to the CFTR channel and inducing a higher probability of the channel being in an open state.[5] This mechanism is particularly effective for CFTR variants with gating mutations, such as G551D, where the protein is present on the cell surface but functions improperly.[5][6] As a stable isotope-labeled internal standard, this compound is crucial for pharmacokinetic and therapeutic drug monitoring studies. Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research settings.

Physicochemical and Solubility Data

Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical properties. All quantitative data is summarized for clarity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₉D₉N₂O₃[1][3]
Molecular Weight 401.55 g/mol [1][2]
CAS Number 1413431-07-8[1][2]
Appearance White to off-white solid[1]
Purity ≥98%[4][7]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 50 mg/mL (124.52 mM)Ultrasonic assistance may be required.[1]
Ethanol Insoluble or slightly solubleNot recommended for primary stock solutions.[8]
Water Insoluble or slightly solubleNot recommended for primary stock solutions.[8]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock solutions for in vitro experiments.

Materials Required
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or covered in foil to protect from light)

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[2]

  • Mass Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution.

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg of this compound:

      • Moles = 0.001 g / 401.55 g/mol = 2.49 x 10⁻⁶ mol

      • Volume = 2.49 x 10⁻⁶ mol / 0.010 mol/L = 2.49 x 10⁻⁴ L = 249 µL

  • Weighing: Carefully weigh the desired amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO (e.g., 249 µL for 1 mg) to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials.[1][2]

  • Storage: Store the aliquots under the appropriate conditions as outlined in Table 3.

Table 3: Stock Solution Storage and Stability

Storage TemperatureStability PeriodNotesReference
-80°C 6 monthsRecommended for long-term storage.[1]
-20°C 1 monthSuitable for short-term storage.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Stock solutions must be further diluted to a final working concentration in the appropriate cell culture medium.

  • Thawing: Remove one aliquot of the frozen this compound stock solution from storage and allow it to thaw completely at room temperature.

  • Dilution: Perform serial dilutions of the high-concentration stock solution into cell culture medium to achieve the desired final concentration.

    • Example: To prepare a 1 µM working solution from a 10 mM stock, a 1:10,000 dilution is required. This can be done in multiple steps (e.g., a 1:100 dilution followed by another 1:100 dilution) to ensure accuracy.

  • Final Mixing: Gently mix the final working solution before adding it to the cell culture.

  • DMSO Control: Prepare a vehicle control using the same concentration of DMSO as in the final working solution to account for any effects of the solvent on the cells.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways and workflows.

G cluster_membrane Cell Membrane cluster_extra cluster_intra cftr_closed CFTR Channel (Closed State) cftr_open CFTR Channel (Open State) cftr_closed->cftr_open Increases Open Probability Cl_out Chloride Ions (Cl⁻) cftr_open->Cl_out ivacaftor This compound ivacaftor->cftr_closed Binds to CFTR Cl_in Chloride Ions (Cl⁻) Cl_in->cftr_open Ion Flow

Caption: this compound acts as a CFTR potentiator, increasing the channel's open probability.

G start Start: Obtain This compound Powder weigh 1. Weigh Powder on Analytical Balance start->weigh dissolve 2. Add DMSO Solvent weigh->dissolve mix 3. Vortex / Sonicate Until Dissolved dissolve->mix aliquot 4. Aliquot into Single-Use Vials mix->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

References

Application of Ivacaftor-d9 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis for patients with specific CFTR gene mutations. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing potential drug-drug interactions. Ivacaftor is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme system.[1] This document provides detailed application notes and protocols for the use of Ivacaftor-d9, a deuterated analog of Ivacaftor, in drug metabolism studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring accurate and precise quantification of Ivacaftor in various biological matrices.

Bioanalytical Method for Ivacaftor Quantification using LC-MS/MS

The use of a SIL-IS like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It compensates for variability in sample preparation and matrix effects, leading to highly reliable data.

Experimental Protocol: Quantification of Ivacaftor in Human Plasma

This protocol outlines a typical procedure for the extraction and quantification of Ivacaftor from human plasma samples.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ivacaftor reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 96-well protein precipitation plates or microcentrifuge tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Ivacaftor and this compound in methanol.

    • From these stock solutions, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

    • Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Monitor the specific precursor to product ion transitions for both Ivacaftor and this compound. The exact m/z values may vary slightly depending on the instrument and adduct ion formed. A common transition for Ivacaftor is m/z 393.2 → 325.2.[2] For this compound, the precursor ion will be shifted by +9 Da (m/z 402.2). The product ion may or may not be shifted depending on the location of the deuterium labels.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Ivacaftor to this compound against the nominal concentration of the calibration standards.

    • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

    • Determine the concentration of Ivacaftor in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for Ivacaftor quantification using this compound as an internal standard.

ParameterTypical Value/RangeReference
Linearity Range 0.5 - 500 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99[4]
Intra-day Precision (%CV) < 15%[5][6]
Inter-day Precision (%CV) < 15%[5][6]
Accuracy (% Bias) Within ±15%[5][6]
Recovery > 85%N/A
Matrix Effect Minimal and compensated by ISN/A
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]

Note: Specific values can vary between laboratories and analytical platforms. "N/A" indicates that specific quantitative data was not found in the provided search results, but the qualitative statement is supported by the principles of using a stable isotope-labeled internal standard.

In Vitro Drug Metabolism Studies

This compound can be utilized in in vitro systems, such as human liver microsomes (HLMs), to study the metabolism of Ivacaftor. While this compound itself is not the substrate of interest, its well-characterized analytical behavior makes it an excellent tool for method development and as an internal standard for quantifying the depletion of the parent drug (Ivacaftor) and the formation of its metabolites.

Experimental Protocol: In Vitro Metabolism of Ivacaftor in Human Liver Microsomes

This protocol describes a typical incubation of Ivacaftor with HLMs to assess its metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Ivacaftor

  • This compound (for internal standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Prepare a solution of Ivacaftor in a minimal amount of organic solvent (e.g., DMSO) and dilute it with phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the HLM suspension and the master mix to 37°C.

    • Initiate the metabolic reaction by adding the HLM suspension to the master mix containing Ivacaftor. The final HLM protein concentration is typically 0.5-1 mg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard, this compound, at a known concentration.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Section 1 to determine the concentration of Ivacaftor remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Ivacaftor remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • From the in vitro half-life, other parameters like intrinsic clearance can be calculated.

Signaling Pathways and Experimental Workflows

Ivacaftor Metabolism Pathway

Ivacaftor is primarily metabolized by CYP3A4 to two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). M1 is pharmacologically active, with about one-sixth the potency of the parent drug, while M6 is considered inactive.[1][6]

Ivacaftor_Metabolism Ivacaftor Ivacaftor M1 Hydroxymethyl-Ivacaftor (M1) (Active) Ivacaftor->M1 CYP3A4 M6 Ivacaftor-Carboxylate (M6) (Inactive) Ivacaftor->M6 CYP3A4

Caption: Metabolic pathway of Ivacaftor.

Experimental Workflow for Ivacaftor Quantification

The following diagram illustrates the general workflow for the quantification of Ivacaftor in a biological matrix using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Start->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for Ivacaftor quantification.

Logical Relationship in In Vitro Metabolism Study

This diagram shows the logical steps involved in an in vitro metabolism study to determine the metabolic stability of Ivacaftor.

InVitro_Metabolism_Logic Incubation Incubate Ivacaftor with Human Liver Microsomes & NADPH Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling Quench Quench Reaction & Add this compound (IS) Time_Sampling->Quench Analysis LC-MS/MS Analysis of Remaining Ivacaftor Quench->Analysis Data_Analysis Calculate Metabolic Stability (t½, Intrinsic Clearance) Analysis->Data_Analysis

Caption: Logic of an in vitro metabolism study.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ivacaftor in drug metabolism and pharmacokinetic studies. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug development. The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is a robust and sensitive approach that ensures high-quality data for critical decision-making in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Ivacaftor-d9 Solubility Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ivacaftor-d9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A: this compound is a deuterated form of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The primary challenge for researchers is its extremely low water solubility.[1][2][3][4] Ivacaftor is a hydrophobic (lipophilic) molecule, classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and variable permeability.[2] This poor aqueous solubility can lead to significant experimental challenges, including poor absorption, low bioavailability, and inconsistent results in in-vitro assays.[5][6]

Q2: What is the reported aqueous solubility of Ivacaftor?

A: The aqueous solubility of Ivacaftor is reported to be extremely low, typically less than 0.05 µg/mL (or 50 ng/mL).[1][2][3][4] One study measured the solubility at 25°C (pH 7.4) to be approximately 50 ± 1 nM.[7] Due to the isotopic substitution, the solubility of this compound is expected to be virtually identical to that of Ivacaftor. For practical laboratory purposes, it is considered insoluble in water and aqueous buffers.[6][8]

Q3: What are the common signs of solubility issues in my experiments?

A: Researchers may encounter several indicators of poor solubility:

  • Visible Precipitation: The compound falls out of solution, appearing as a solid powder or crystals.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the formation of a fine suspension rather than a true solution.

  • Inconsistent Assay Results: Poor solubility can lead to variable drug concentrations, causing high variability in experimental data.

  • Low Bioavailability: In in-vivo studies, low aqueous solubility is a primary reason for poor absorption and bioavailability.[9][10]

Q4: Can I dissolve this compound directly in my aqueous buffer?

A: No, direct dissolution in aqueous buffers is not feasible due to its very low solubility.[6][8] A common practice is to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into the final aqueous medium.

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound powder won't dissolve in the aqueous medium for my cell-based assay.

Solution: Prepare a high-concentration stock solution in an organic solvent and then perform a serial dilution into your aqueous buffer or cell culture medium.

Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating stock solutions of Ivacaftor.[8]

SolventReported Solubility of IvacaftorNotes
Water / Aqueous Buffer <0.001 mg/mL[6]Practically insoluble.
Ethanol ~0.1 mg/mL[11]Slightly soluble.
DMSO ~252 mg/mL[8]Highly soluble. Recommended for stock solutions.
DMF ~25 mg/mL[11]Soluble.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If needed, sonication can be used to ensure complete dissolution.[8] The solution should be clear and free of any visible particles.

  • Dilution: Perform a serial dilution from your DMSO stock into the final aqueous buffer or cell culture medium to achieve your desired working concentration.

    • Important: When diluting, add the stock solution to the aqueous medium while vortexing to minimize localized high concentrations that can cause precipitation. Some protocols recommend first diluting the high-concentration DMSO stock with more DMSO to an intermediate concentration before adding it to the aqueous phase.[8]

Issue 2: My this compound precipitates out of the aqueous solution after dilution from the stock.

Solution: This often occurs when the final concentration in the aqueous medium exceeds the solubility limit, even with a small percentage of co-solvent (like DMSO). To maintain a higher aqueous concentration without precipitation, more advanced solubility enhancement techniques are required.

Below are detailed protocols for three common methods: Co-solvency , Cyclodextrin Complexation , and Solid Dispersion .

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic drugs.[12][13][14] This is a simple and effective method for many laboratory applications.[15]

Experimental Protocol: Using a Co-solvent System

  • Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include Polyethylene Glycol 300 (PEG 300), Propylene Glycol (PG), and Ethanol.[15][16]

  • Prepare Co-solvent Vehicle: Prepare a mixture of the co-solvent and your desired aqueous buffer. The final concentration of the co-solvent may need to be optimized, but starting points often range from 5% to 40% (v/v).

    • Example Vehicle: A formulation for in-vivo use might consist of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.[8]

  • Dissolution: Dissolve the this compound directly into the co-solvent vehicle.

  • Equilibration: Gently mix or sonicate the solution until the drug is fully dissolved. Allow the solution to equilibrate at the desired experimental temperature.

  • Observation: Visually inspect for any signs of precipitation or cloudiness before use.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, like Ivacaftor, forming a water-soluble inclusion complex that enhances apparent solubility and dissolution.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve Ivacaftor's aqueous solubility.[4][22]

Experimental Protocol: Preparing an this compound/HP-β-CD Complex

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. A 1:2 ratio has been shown to be effective for Ivacaftor.[4][22]

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer to create a clear solution.

  • Drug Addition: Add the weighed this compound powder to the HP-β-CD solution.

  • Complexation:

    • Kneading Method: Create a paste with a small amount of water-ethanol mixture. Knead for 45-60 minutes, then dry under vacuum.

    • Freeze-Drying (Lyophilization): Dissolve both components in a suitable solvent mixture (e.g., water/tert-butanol). Freeze the solution rapidly and lyophilize for 24-48 hours to obtain a fluffy, amorphous powder.

  • Reconstitution: The resulting powder can be reconstituted in the aqueous buffer, where it should exhibit significantly enhanced solubility compared to the uncomplexed drug.

Principle: A solid dispersion (SD) involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[10][23][24] This technique enhances solubility by reducing particle size to a molecular level, improving wettability, and keeping the drug in a high-energy amorphous state.[6][25] This method has been successfully used to increase the dissolution of Ivacaftor from 9% to over 95% in 30 minutes.[6][26]

Experimental Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic polymer carrier. Effective carriers for Ivacaftor include Soluplus®, Copovidone, and Hypromellose.[6][27]

  • Solvent Selection: Choose a volatile organic solvent in which both the this compound and the carrier are soluble (e.g., acetone, methanol, or a mixture).[28]

  • Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:3 by weight) in the chosen solvent.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the wall of the flask.

  • Drying: Further dry the film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine powder using a mortar and pestle.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous medium. The dispersed drug should dissolve much more rapidly and to a greater extent than the crystalline form.

Visualized Workflows and Mechanisms

To further aid in your experimental design, the following diagrams illustrate key processes and logical workflows.

G start Problem: This compound has poor aqueous solubility stock Prepare concentrated stock in DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precip Does it precipitate? dilute->precip success Success: Solution is ready for use precip->success No enhance Need higher concentration or better stability? Choose an enhancement method. precip->enhance Yes cosolvent Co-solvency (e.g., PEG 300, PG) enhance->cosolvent Simple cyclo Cyclodextrin Complexation (e.g., HP-β-CD) enhance->cyclo Intermediate solid Solid Dispersion (e.g., with Soluplus®) enhance->solid Advanced test Test final concentration and stability cosolvent->test cyclo->test solid->test test->success

Caption: Troubleshooting workflow for improving this compound solubility.

G cluster_0 p1 iva This compound (Hydrophobic) p1->iva cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) p1->cd p2 water Aqueous Solution (Water) p2->water p3 complex Soluble Inclusion Complex p3->complex p4 iva->p2 Poorly Soluble cd->p2 Soluble

Caption: Mechanism of cyclodextrin-based solubility enhancement.

References

Technical Support Center: Troubleshooting Signal Suppression for Ivacaftor-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression of Ivacaftor-d9 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, also known as ion suppression, is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] Even though this compound is a deuterated internal standard designed to mimic the behavior of Ivacaftor and compensate for matrix effects, significant suppression can still lead to erroneous results if the suppression affects the analyte and the internal standard differently.[2]

Q2: What are the most common causes of signal suppression for this compound in plasma samples?

A2: The most common causes of signal suppression in plasma samples are late-eluting matrix components, particularly phospholipids, which are highly abundant in biological matrices.[3][4] Other potential sources include salts, formulation excipients from the administered drug, and co-administered medications. These substances can interfere with the ionization process in the mass spectrometer's source.[5]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent stream after the analytical column and observing any dips in the baseline signal upon injection of a blank matrix extract. A drop in the signal at a specific retention time indicates the presence of co-eluting components that are causing ion suppression.[3][6][7]

Q4: Can the choice of sample preparation method impact signal suppression?

A4: Absolutely. The choice of sample preparation technique is critical in minimizing matrix effects. While protein precipitation (PPT) is a simple and common method, it is often the least effective at removing interfering matrix components like phospholipids.[8] More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts and significantly reduce signal suppression.[8][9]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide will walk you through the process of identifying and reducing signal suppression caused by matrix effects.

Step 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

A post-column infusion experiment helps visualize regions of ion suppression. A slight signal suppression for Ivacaftor has been observed in the region where phospholipids typically elute (around 2.5-3.2 minutes in some methods).[3]

Experimental Protocol: Post-Column Infusion for this compound

  • System Setup:

    • Prepare your LC-MS/MS system as you would for your standard Ivacaftor analysis.

    • Using a T-connector, introduce a constant flow of a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid into the LC eluent stream between the analytical column and the mass spectrometer ion source. This is typically done with a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin the infusion and allow the this compound signal to stabilize, establishing a steady baseline.

    • Inject a blank plasma sample that has been processed using your standard sample preparation method.

    • Monitor the this compound signal throughout the chromatographic run.

  • Data Interpretation:

    • A consistent, flat baseline indicates no significant ion suppression.

    • A dip in the baseline at a specific retention time signifies a region of ion suppression.

    • By comparing the retention time of this compound in your standard analysis to the regions of suppression, you can determine if matrix effects are a likely cause of signal variability.

Step 2: Quantitative Assessment of Matrix Effect

To quantify the extent of signal suppression, you can compare the response of this compound in a clean solution versus a post-extraction spiked matrix sample.

Sample TypeDescriptionExpected Outcome for this compound Peak Area
Set A This compound in mobile phaseRepresents 100% signal (no matrix)
Set B Blank plasma extract, spiked with this compound post-extractionSignal will be <100% if suppression occurs

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value below 85% indicates significant signal suppression.

Step 3: Mitigation Strategies

  • Chromatographic Separation: Modify your LC gradient to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Sample Preparation: If significant suppression is observed, consider switching from protein precipitation to a more effective sample clean-up method like SPE.

Illustrative Data on Sample Preparation Method and Matrix Effect

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)>90%75-90%
Solid-Phase Extraction (C18)>85%90-105%
Liquid-Liquid Extraction (MTBE)>80%95-105%
Note: This data is for illustrative purposes to highlight the potential impact of different extraction methods.

Workflow for Investigating Matrix Effects

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Mitigation A Inconsistent this compound Signal B Perform Post-Column Infusion Experiment A->B C Inject Blank Matrix Extract B->C D Observe this compound Signal C->D E Signal Dip Observed? D->E F No Significant Matrix Effect E->F No G Signal Suppression Confirmed E->G Yes H Optimize Chromatography G->H I Improve Sample Preparation (e.g., use SPE) G->I J Re-evaluate Matrix Effect H->J I->J

Workflow for investigating and mitigating matrix effects.
Guide 2: Troubleshooting Issues with the Deuterated Internal Standard

This guide addresses problems that can arise with the this compound internal standard itself.

Issue 1: Isotopic Exchange (H/D Exchange)

Deuterium atoms on an internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This can lead to a decrease in the this compound signal and a corresponding artificial increase in the Ivacaftor signal.

Experimental Protocol: Assessing Isotopic Exchange

  • Incubation Study:

    • Prepare solutions of this compound in your typical sample diluent and mobile phase.

    • Incubate these solutions at room temperature and at an elevated temperature (e.g., 40°C) for various time points (e.g., 0, 4, 8, 24 hours).

    • Analyze the samples by LC-MS/MS, monitoring for both this compound and Ivacaftor.

  • Data Analysis:

    • An increase in the Ivacaftor signal over time in the this compound solution is indicative of isotopic exchange.

Mitigation Strategies:

  • pH Control: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase.

  • Temperature Control: Keep samples and standards cool and minimize time at room temperature.[10]

  • Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile or methanol.[10]

Issue 2: Purity of the Internal Standard

The this compound standard may contain a small percentage of unlabeled Ivacaftor as an impurity. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

Experimental Protocol: Assessing Internal Standard Purity

  • High Concentration Injection:

    • Prepare a high-concentration solution of this compound (e.g., 1 µg/mL).

    • Inject this solution into the LC-MS/MS and monitor the mass transition for unlabeled Ivacaftor.

  • Data Analysis:

    • The presence of a peak at the retention time of Ivacaftor indicates the presence of the unlabeled analyte as an impurity.

Mitigation Strategies:

  • Supplier Qualification: Use a reputable supplier and review the certificate of analysis for isotopic and chemical purity.

  • Correction Factor: If a significant amount of unlabeled analyte is present, a correction factor can be applied to the calculations.

Troubleshooting Logic for Deuterated Internal Standard Issues

cluster_0 Symptom cluster_1 Potential Cause cluster_2 Investigation cluster_3 Confirmation & Action A Poor Precision or Inaccurate Quantification B Isotopic Exchange? A->B C Purity Issue? A->C D Perform Incubation Study B->D E Inject High Concentration of IS C->E F H/D Exchange Confirmed -> Adjust pH/Temp D->F G Unlabeled Analyte Detected -> Verify Purity/Correct E->G

Troubleshooting logic for this compound internal standard issues.

References

Technical Support Center: Optimizing Ivacaftor-d9 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of Ivacaftor-d9 in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound concentration for quantitative analysis.

Problem Potential Cause Recommended Solution
High Variability in this compound Peak Area Inconsistent addition of the internal standard solution to samples.Use a calibrated pipette for consistent addition of the internal standard to all samples, calibration standards, and quality controls. For high-throughput analysis, consider using automated liquid handling systems.[1]
Matrix effects (ion suppression or enhancement).[1][2]Evaluate matrix effects by comparing the peak area response of this compound in the sample matrix versus a clean solvent. If significant matrix effects are observed, further sample cleanup, optimization of chromatographic conditions, or the use of matrix-matched calibration standards may be necessary.[1]
Poor Precision and Inaccurate Quantification Suboptimal concentration of this compound.The concentration of the internal standard should ideally be in the middle of the calibration curve range for the analyte.[1] A concentration that is too high or too low can result in inaccurate quantification.
Isotopic impurity of this compound.The presence of unlabeled Ivacaftor in the deuterated internal standard can lead to an overestimation of the analyte concentration, particularly at lower levels.[2][3] Inject a high concentration of the this compound solution alone to check for any signal at the mass transition of the unlabeled Ivacaftor.[3]
Non-linear Calibration Curve Cross-signal contribution between Ivacaftor and this compound.This can become more pronounced at lower internal standard concentrations. Ensure that the mass-to-charge ratio (m/z) of this compound is sufficiently resolved from the natural isotopic distribution of Ivacaftor.[2][4]
Drifting Internal Standard Signal Over Time Isotopic back-exchange of deuterium atoms.This can occur if the deuterium labels are in labile positions and can be influenced by the pH of the mobile phase or sample diluent.[3] To assess stability, incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time and re-inject to monitor for any increase in the signal of the unlabeled analyte.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated internal standard like this compound?

A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[3] Since this compound is chemically almost identical to Ivacaftor, it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[2][3][4]

Q2: What are the ideal purity requirements for this compound?

A2: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%[2][3]

  • Isotopic Enrichment: ≥98%[2][3]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Ivacaftor as an impurity can lead to an overestimation of the analyte's concentration.[3]

Q3: How do I determine the optimal concentration for this compound?

A3: The optimal concentration of this compound should be determined experimentally during method development. A common approach is to select a concentration that provides a peak area ratio of approximately 1:1 with the analyte at the middle concentration of the calibration range.[5] The concentration should also result in a strong, reproducible signal that is well above the limit of detection but does not saturate the detector.

Q4: Where in the experimental workflow should I add the this compound internal standard?

A4: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible.[6] For bioanalytical assays involving plasma or other biological matrices, this compound should be added to the sample before any protein precipitation or extraction steps.[4][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on methodologies described for the bioanalysis of Ivacaftor.[8]

1. Primary Stock Solution (e.g., 0.1 mg/mL):

  • Accurately weigh a known amount of this compound reference standard.
  • Dissolve the standard in methanol (LC-MS grade) in a Class A volumetric flask to achieve a final concentration of 0.1 mg/mL.
  • Store the primary stock solution at -20°C or -80°C.[8]

2. Working Internal Standard Solution (e.g., 0.05 mg/L):

  • Prepare the working solution by diluting the primary stock solution. For example, to prepare a 0.05 mg/L working solution, dilute the 0.1 mg/mL stock solution in a mixture of acetonitrile and methanol (e.g., 420:80 v/v).[8]
  • This working solution is then added to all calibration standards, quality control samples, and unknown samples.
  • Store the working solution at -20°C.[8]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of Ivacaftor.[8]

1. Sample Aliquoting:

  • Pipette a small volume (e.g., 20 µL) of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.[8]

2. Internal Standard Addition:

  • Add a fixed volume of the this compound working solution to each tube. The protein precipitation solution can be combined with the internal standard and added in one step.[8]

3. Protein Precipitation:

  • Add a volume of cold protein precipitation solution (e.g., acetonitrile:methanol, 420:80 v/v) containing the internal standard to each sample.[8] A typical ratio is 1:4 or 1:5 (sample to precipitation solution).
  • Vortex the mixture vigorously for approximately 15-30 seconds.

4. Centrifugation:

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

5. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical concentrations used in published bioanalytical methods for Ivacaftor and its internal standard, this compound.

Parameter Concentration Matrix Reference
Ivacaftor Calibration Standards0.01 - 10.0 mg/LHuman Plasma[8]
This compound Working Solution0.05 mg/LAcetonitrile:Methanol (420:80)[8]
This compound Stock Solution0.1 mg/mLMethanol[8]
Ivacaftor Linearity Range60 - 2400 ng/mLHuman Plasma[10][11]
This compound in IS Mixture0.5 µg/mLMethanol[7]

Visualizations

experimental_workflow Workflow for Sample Analysis with this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound Working Solution Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Ivacaftor / this compound) Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the bioanalysis of Ivacaftor using this compound as an internal standard.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results Start Inaccurate or Imprecise Quantitative Results Check_IS_Area Is this compound Peak Area Consistent? Start->Check_IS_Area Check_Cal_Curve Is the Calibration Curve Linear and Reproducible? Check_IS_Area->Check_Cal_Curve Yes Sol_Pipetting Verify Pipetting Technique and Calibration Check_IS_Area->Sol_Pipetting No Check_Purity Is this compound Purity (Chemical & Isotopic) Verified? Check_Cal_Curve->Check_Purity Yes Sol_Concentration Optimize this compound Concentration Check_Cal_Curve->Sol_Concentration No Check_Matrix Have Matrix Effects Been Evaluated? Check_Purity->Check_Matrix Yes Sol_Purity Assess Purity; Contact Supplier if Needed Check_Purity->Sol_Purity No Sol_Matrix Improve Sample Cleanup or Use Matrix-Matched Standards Check_Matrix->Sol_Matrix No End Accurate Quantification Check_Matrix->End Yes Sol_Pipetting->Check_IS_Area Sol_Concentration->Check_Cal_Curve Sol_Purity->Check_Purity Sol_Matrix->Check_Matrix

References

Technical Support Center: Analysis of Ivacaftor-d9 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Ivacaftor-d9 in human plasma by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during method development and sample analysis, offering potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Ion Suppression/Enhancement Co-elution of endogenous matrix components, such as phospholipids, with this compound.[1][2][3][4]Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3][5] Consider phospholipid removal plates (e.g., HybridSPE) for targeted depletion of phospholipids.[1] Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., C18) to improve the separation of this compound from matrix components.[2][6]
Poor Peak Shape or Splitting Contamination of the analytical column or mass spectrometer ion source from repeated injections of insufficiently cleaned samples.[1][7]Implement a Robust Sample Cleanup: Ensure the chosen sample preparation method effectively removes matrix components.[1][3] System Maintenance: Regularly clean the ion source and consider using a guard column to protect the analytical column.[7]
High Variability in Results (%RSD) Inconsistent matrix effects between different plasma lots or samples.[8][9] This can be due to variations in endogenous components like lipids.[7]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the appropriate SIL-IS for Ivacaftor analysis and will co-elute, experiencing similar matrix effects, thus providing more accurate and precise quantification.[2][3] Matrix Effect Evaluation: As per FDA guidance, evaluate matrix effects using at least six different lots of human plasma during method validation to ensure the method is robust.[8][9]
Low Analyte Recovery Inefficient extraction of this compound from the plasma matrix.Optimize Extraction Protocol: Experiment with different extraction solvents, pH adjustments, or SPE sorbents to improve recovery.[5] While Liquid-Liquid Extraction (LLE) can provide clean extracts, recovery for certain analytes may be lower.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The matrix effect is the alteration of analyte response (in this case, this compound) due to the presence of other components in the sample matrix.[8] In human plasma, these interfering components can be phospholipids, salts, and proteins.[2][4] Matrix effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[4][10]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is chemically identical to the analyte (Ivacaftor) but has a different mass. It will have nearly identical chromatographic retention times and experience the same degree of matrix effects as the analyte.[2][3] By using the peak area ratio of the analyte to the SIL-IS for quantification, any variations caused by matrix effects are effectively compensated for, leading to more reliable and accurate results.[2]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in human plasma?

A3: While simple protein precipitation (PPT) is a common technique, it is often the least effective at removing matrix components, especially phospholipids, which are a major cause of ion suppression.[5] More effective techniques include:

  • Solid-Phase Extraction (SPE): This technique provides cleaner extracts by selectively isolating the analyte from the matrix.[2][3][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts, though analyte recovery may need to be optimized.[5]

  • Phospholipid Depletion Plates: These are specialized SPE plates designed to specifically remove phospholipids from the sample, significantly reducing a primary source of matrix effects.[1]

Q4: How can I assess the extent of matrix effects in my method?

A4: The matrix effect should be evaluated during method validation as recommended by regulatory agencies like the FDA.[8][9] A common approach is the post-extraction spike method. This involves comparing the response of the analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat solution (e.g., mobile phase).[11] The matrix factor (MF) can be calculated, and if a SIL-IS is used, the IS-normalized MF should be determined across multiple lots of plasma to assess variability.[12]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a crucial step. By adjusting the analytical column, mobile phase composition, and gradient elution, you can achieve better separation of this compound from co-eluting matrix components.[2][6] This reduces the chance of ion suppression or enhancement occurring in the mass spectrometer's ion source.[2]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE. Specific sorbents and solvents should be optimized for this compound.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma Human Plasma Sample (with this compound IS) Pretreat Pre-treat Sample (e.g., Acidify) Plasma->Pretreat Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Matrix_Effect_Evaluation cluster_sets Sample Sets Preparation cluster_analysis Analysis and Calculation cluster_interpretation Interpretation SetA Set A: Analyte in Neat Solution LCMS_A Analyze Set A via LC-MS/MS SetA->LCMS_A SetB Set B: Blank Plasma Extract + Post-Spiked Analyte LCMS_B Analyze Set B via LC-MS/MS SetB->LCMS_B Calculate Calculate Matrix Factor (MF) = Peak Area(B) / Peak Area(A) LCMS_A->Calculate LCMS_B->Calculate Result1 MF = 1: No Matrix Effect Calculate->Result1 If Result2 MF < 1: Ion Suppression Calculate->Result2 If Result3 MF > 1: Ion Enhancement Calculate->Result3 If

References

Technical Support Center: Optimizing Ivacaftor-d9 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall performance of Ivacaftor-d9 analysis in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: For robust and sensitive analysis of this compound and Ivacaftor, operating the mass spectrometer in a positive electrospray ionization (ESI) mode is recommended.[1][2] A good starting point for method development includes using a C8 or C18 reversed-phase column and a gradient elution with a mobile phase consisting of acetonitrile and water with an acidic additive.[1][3][4][5]

Q2: Which mobile phase additive is most effective for enhancing the ionization of this compound?

A2: Acidic mobile phase additives are crucial for promoting the protonation of Ivacaftor and its deuterated analog, leading to enhanced signal intensity in positive ESI mode. The most commonly reported and effective additives are formic acid (0.1%) and trifluoroacetic acid (0.1%).[1][2][3][4][6] These acids help to lower the mobile phase pH, which suppresses the ionization of acidic silanols in the column and promotes the ionization of basic analytes.[7]

Q3: I am observing a low signal intensity for this compound. What are the potential causes and how can I troubleshoot this issue?

A3: Low signal intensity for this compound can stem from several factors, including suboptimal ionization source parameters, inappropriate mobile phase conditions, or issues with sample preparation. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving this issue.

Q4: What are the expected mass transitions for Ivacaftor and its deuterated internal standards?

A4: The specific mass transitions (precursor ion → product ion) will depend on the specific deuterated standard used. Commonly monitored transitions are:

  • Ivacaftor : m/z 393.2 → 337.1, m/z 393.46 → 360.29[3][4][8]

  • Ivacaftor-d4 : m/z 397.68 → 360.17[3][4]

  • This compound : m/z 402.5 → 328.1[9]

It is essential to optimize the collision energy for each transition to achieve the highest signal intensity.

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues during the mass spectrometric analysis of this compound.

LowSignalTroubleshooting start Low Signal Intensity for this compound check_ms_parameters Step 1: Verify Mass Spectrometer Parameters start->check_ms_parameters check_mobile_phase Step 2: Evaluate Mobile Phase Composition check_ms_parameters->check_mobile_phase Parameters Correct? No check_lc_system Step 4: Inspect LC System Integrity check_ms_parameters->check_lc_system Parameters Correct? Yes sub_ms Check: - ESI mode (Positive) - Ion spray voltage (e.g., 4.5-5.5 kV) - Source temperature (e.g., 550°C) - Nebulizer and drying gas flow rates - Collision energy for the specific transition check_ms_parameters->sub_ms check_sample_prep Step 3: Assess Sample Preparation check_mobile_phase->check_sample_prep Mobile Phase Optimized? No check_mobile_phase->check_lc_system Mobile Phase Optimized? Yes sub_mp Check: - Presence of acidic additive (0.1% Formic Acid) - Acetonitrile/Water ratio - Freshness of mobile phase check_mobile_phase->sub_mp check_sample_prep->check_lc_system Sample Prep Adequate? No solution_found Solution Implemented & Signal Improved check_sample_prep->solution_found Sample Prep Adequate? Yes sub_sp Check: - Protein precipitation efficiency (use of acetonitrile) - Correct dilution of internal standard - Matrix effects check_sample_prep->sub_sp check_lc_system->check_ms_parameters LC System OK? No (potential leak/clog) check_lc_system->solution_found LC System OK? Yes sub_lc Check: - Leaks in fittings - Column clogging or degradation - Autosampler injection volume check_lc_system->sub_lc

Caption: Troubleshooting workflow for low this compound signal intensity.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for Ivacaftor analysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
IvacaftorRat Plasma1.5 - 22.531.5[3][4]
IvacaftorHuman Plasma8 - 120008[9]
IvacaftorHuman Plasma0.101 - 30.0100.101[10]
IvacaftorHuman Plasma2.5 - 10002.5[6][11]
IvacaftorHuman Plasma10 - 1000010[2][12]

Table 2: Reported Mass Spectrometry Parameters

ParameterSettingReference
Ionization ModePositive Electrospray (ESI)[1][2]
Ion Spray Voltage4.5 - 5.5 kV[1][2][3][4]
Source Temperature400 - 550°C[1][3][4]
Collision GasArgon or Nitrogen[1][3][4]
Drying Gas Flow5 - 20 L/min[1][3][4]
Nebulizing Gas3 L/min[1][2]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a general guideline based on commonly reported methods for plasma samples.[3][4]

  • To a 50 µL aliquot of plasma sample, add the internal standard solution (this compound).

  • Add a precipitating agent, typically 150 µL of acetonitrile.

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Standard LC-MS/MS Analytical Method

This protocol outlines a typical set of conditions for the analysis of Ivacaftor and its deuterated internal standard.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 or C8 analytical column (e.g., 100 mm × 4.6 mm, 1.8 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1][3][4]

  • Gradient Elution: A typical gradient might start at 40% B, increase to 90% B, hold for a short period, and then return to initial conditions for equilibration.[1][13]

  • Injection Volume: 5 - 10 µL.[1][2]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Plasma Sample Collection add_is Add this compound Internal Standard start->add_is sample_prep Sample Preparation (Protein Precipitation) vortex Vortex sample_prep->vortex add_is->sample_prep centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving chromatographic peak tailing issues encountered during the analysis of Ivacaftor-d9. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in a clear and actionable question-and-answer format.

Troubleshooting Guide

Issue: My this compound peak is tailing. Where do I start?

When troubleshooting peak tailing for this compound, a logical, step-by-step approach is crucial. The primary cause of peak tailing for basic compounds like Ivacaftor is often due to secondary interactions with the stationary phase.[1][2] Ivacaftor, an aromatic amide, contains functional groups that can interact with residual silanol groups on silica-based columns, leading to tailing.[2][3]

Begin by assessing whether the tailing is specific to this compound or if all peaks in your chromatogram are affected. This initial observation will help you pinpoint whether the issue is chemical or system-wide.

Q1: Only the this compound peak is tailing. What are the likely chemical causes and solutions?

This scenario strongly suggests a specific chemical interaction between this compound and the chromatographic system.

Primary Cause: Secondary Silanol Interactions

This compound, being a basic compound, is prone to strong interactions with ionized silanol groups on the surface of silica-based stationary phases.[1][2][4] This secondary retention mechanism is a common culprit for peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the silanol groups, minimizing their interaction with the basic analyte.[4][5]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[4][6] However, be aware that this can sometimes shorten column lifetime.[4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the residual silanol interactions and improve peak shape.[7]

  • Column Selection: Opt for a modern, high-purity silica column (Type B) with low silanol activity.[8] End-capped columns are also highly recommended for analyzing basic compounds.

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.5Protonates silanol groups, reducing secondary interactions.[4][5]
Mobile Phase Additive 5-10 mM Triethylamine (TEA)Competes with the analyte for active silanol sites.[4]
Buffer Concentration 20 - 50 mMMasks residual silanol interactions.[7]
Column Type High-purity, end-capped C18 or C8Minimizes the number of available silanol groups.[8]
Q2: All peaks in my chromatogram are tailing. What are the potential system-level problems?

When all peaks exhibit tailing, the issue is likely related to the HPLC system or the column's physical state rather than specific chemical interactions.

Possible Causes & Solutions:

  • Column Void or Damage: A void at the column inlet or a disturbed packing bed can lead to peak tailing for all compounds.[1] This can be caused by pressure shocks or operating at a high pH. To diagnose, try reversing the column and flushing it. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[5][8] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Blocked Frit: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing.[9] Back-flushing the column may resolve this issue.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to asymmetrical peaks.[1][10] To check for this, dilute your sample and reinject.

System Issue Troubleshooting Step Solution
Column Void/Damage Reverse and flush the column.Replace the column if the issue persists.[1]
Extra-Column Volume Inspect tubing and connections.Use shorter, narrower-bore tubing.[5][8]
Blocked Frit Back-flush the column.Replace the frit or the column.[9]
Column Overload Dilute the sample and reinject.Reduce sample concentration or injection volume.[1][10]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to mitigate peak tailing of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or phosphoric acid

  • This compound standard solution

Procedure:

  • Prepare a series of mobile phase A solutions (aqueous) with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using formic acid or phosphoric acid for adjustment.

  • Prepare mobile phase B (organic solvent, e.g., acetonitrile or methanol).

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 column volumes.

  • Inject the this compound standard.

  • Run your chromatographic method (isocratic or gradient).

  • Record the chromatogram and calculate the tailing factor for the this compound peak at each pH.

  • Compare the peak shapes to identify the optimal pH. A tailing factor close to 1.0 indicates a symmetrical peak.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured? A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is wider than the front half, resulting in an asymmetric shape.[11] It is commonly measured by the tailing factor (T) or asymmetry factor (As). A value greater than 1 indicates tailing.

Q2: Why is this compound particularly susceptible to peak tailing? A2: Ivacaftor is a basic compound and is practically insoluble in water.[3][12] Basic compounds, especially those with amine groups, can be protonated and carry a positive charge. This leads to strong electrostatic interactions with negatively charged silanol groups on silica-based columns, causing peak tailing.[1][2]

Q3: Can the sample solvent affect peak shape? A3: Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[11] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: When should I consider replacing my column? A4: If you have systematically addressed mobile phase and system issues and the peak tailing persists, the column may be irreversibly damaged or contaminated.[9] A significant loss of efficiency, increase in backpressure, or consistent peak shape problems are all indicators that a new column may be needed.

Visualization

TroubleshootingWorkflow start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks only_ivacaftor Only this compound Peak Tailing (Chemical Issue) all_peaks->only_ivacaftor No system_issue All Peaks Tailing (System Issue) all_peaks->system_issue Yes ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.5) only_ivacaftor->ph_adjust column_void Check for Column Void/ Damage system_issue->column_void additive Add Competing Base (e.g., TEA) ph_adjust->additive buffer Increase Buffer Strength additive->buffer column_chem Use High-Purity, End-capped Column buffer->column_chem chem_resolved Peak Shape Improved? column_chem->chem_resolved chem_done Issue Resolved chem_resolved->chem_done Yes replace_column Replace Column chem_resolved->replace_column No extra_column Minimize Extra-Column Volume column_void->extra_column frit Check for Blocked Frit extra_column->frit overload Check for Column Overload frit->overload system_resolved Peak Shape Improved? overload->system_resolved system_done Issue Resolved system_resolved->system_done Yes system_resolved->replace_column No replace_column->system_done

Caption: A troubleshooting workflow for resolving this compound peak tailing.

References

storage and handling recommendations for Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Ivacaftor-d9 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its integrity and ensuring experimental reproducibility. Recommendations for both solid powder and solutions are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare fresh solutions for each experiment. If preparing stock solutions in advance is necessary, they should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. For dissolving the solid powder, consider the solubility information provided in the tables below. Note that the use of hygroscopic dimethyl sulfoxide (DMSO) can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.

Q3: What is the known stability of this compound?

A3: While specific stability studies on this compound are not extensively published, studies on its non-deuterated counterpart, Ivacaftor, provide valuable insights. Ivacaftor is known to be stable under acidic, neutral, photolytic, thermal, and oxidative stress conditions. However, it is susceptible to degradation under alkaline hydrolytic stress. Therefore, it is crucial to avoid basic conditions during storage and in experimental setups to prevent degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility - Inappropriate solvent selection.- Use of old or hygroscopic DMSO.- Insufficient mixing.- Refer to the solubility table to select an appropriate solvent.- Use freshly opened, high-purity DMSO.- Employ ultrasonication to aid dissolution in DMSO.
Inconsistent Experimental Results - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions.- Presence of alkaline conditions in the experimental setup.- Ensure adherence to recommended storage conditions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Buffer experimental solutions to maintain a neutral or slightly acidic pH.
Precipitation in Aqueous Media - Low aqueous solubility of this compound.- When preparing working solutions in aqueous buffers or cell culture media from a DMSO stock, it is advisable to perform serial dilutions of the stock solution in DMSO first. Then, add the diluted inhibitor to the aqueous medium. This gradual dilution can help prevent precipitation.

Data Presentation

Storage Recommendations
FormStorage TemperatureDuration
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month
Solubility of Ivacaftor
SolventSolubility
DMSO~25 mg/mL
Dimethyl formamide (DMF)~25 mg/mL
Ethanol~0.1 mg/mL
Water<0.05 µg/mL

Note: Data for non-deuterated Ivacaftor is provided as a reference.

Experimental Protocols

General Protocol for Use as an Internal Standard:

  • Preparation of this compound Stock Solution: A stock solution of this compound is typically prepared in an organic solvent like methanol or acetonitrile at a concentration of 0.1 mg/mL.

  • Preparation of Working Solution: The stock solution is then diluted with the appropriate solvent to a working concentration (e.g., 0.05 mg/L).

  • Sample Preparation: A known volume of the this compound working solution is added to the biological samples (e.g., plasma, sputum) during the protein precipitation step.

  • LC-MS/MS Analysis: The samples are then analyzed by LC-MS/MS. The signal from this compound is used to normalize the signal of the analyte (Ivacaftor and its metabolites), correcting for variations in sample preparation and instrument response.

Mandatory Visualizations

This compound Handling and Storage Workflow

This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use Solid Solid Powder (-20°C or 4°C) Equilibrate Equilibrate to Room Temperature Solid->Equilibrate Solution In Solvent (-80°C or -20°C) Solution->Equilibrate For subsequent use Dissolve Dissolve in Appropriate Solvent Equilibrate->Dissolve Aliquot Aliquot Stock Solutions Dissolve->Aliquot Aliquot->Solution Experiment Perform Experiment Aliquot->Experiment Ivacaftor's Mechanism of Action on CFTR cluster_cellular Cellular Environment CFTR Mutated CFTR Channel (Gating Defect) Chloride_out Cl- (extracellular) CFTR->Chloride_out Increased Channel Open Probability Ivacaftor This compound Ivacaftor->CFTR Binds to and potentiates Chloride_in Cl- (intracellular)

Technical Support Center: Ivacaftor-d9 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood collection when analyzing Ivacaftor-d9?

While specific data for this compound is unavailable, EDTA is often a preferred anticoagulant for small molecule analysis in plasma for several reasons.[1][2][3][4][5][6] EDTA works by chelating calcium ions, which inhibits clotting and can also inhibit metalloproteinases that might degrade certain analytes.[2] For any new assay, it is crucial to perform a stability study to determine the optimal anticoagulant for your specific laboratory conditions.

Q2: My this compound (internal standard) response is inconsistent across my sample batch. Could the anticoagulant be the cause?

Inconsistent internal standard response can be due to several factors, and the choice of anticoagulant can be one of them.[7] Different anticoagulants can affect the sample matrix in various ways, potentially leading to issues like ion suppression or enhancement in the mass spectrometer. However, other common causes should also be investigated, such as:

  • Inconsistent sample preparation (e.g., pipetting errors).[7]

  • Instrumental issues (e.g., inconsistent injection volume, fluctuations in the mass spectrometer source).[8]

  • Bench-top instability of the internal standard in the biological matrix.[8]

Q3: How can I determine if the anticoagulant is affecting my this compound stability and my overall assay performance?

The most effective way is to conduct a validation experiment. You can collect blood from a single source into tubes containing different anticoagulants (e.g., EDTA, heparin, sodium citrate). These samples can then be spiked with this compound and analyzed at different time points and storage conditions to assess its stability. This will also allow you to evaluate if the anticoagulant choice leads to matrix effects that interfere with the analysis.

Troubleshooting Guide

Issue: Variable Internal Standard (this compound) Peak Area

This is a common issue in LC-MS/MS analysis and can compromise the accuracy and precision of your results.[7] Use the following guide to troubleshoot the problem.

Potential Cause Troubleshooting Steps
Sample Collection and Handling - Ensure proper mixing of the blood with the anticoagulant immediately after collection by gentle inversion.[9][10] - Process samples consistently and in a timely manner after collection.[11] - If a specific anticoagulant is suspected, compare results with samples collected in a different anticoagulant.
Sample Preparation - Verify the accuracy and precision of all pipetting steps, especially the addition of the internal standard.[7] - Ensure complete and consistent extraction of the analyte and internal standard from the matrix. - Check for solvent evaporation and reconstitution consistency.[7]
LC-MS/MS System - Check the autosampler for consistent injection volumes and for air bubbles in the syringe.[7] - Rule out carryover from preceding high-concentration samples.[7] - Ensure the stability of the mass spectrometer's ion source.[8]
Matrix Effects - Components in the biological matrix can suppress or enhance the ionization of the internal standard.[8] - Perform a post-extraction spiking experiment to quantify the matrix effect for each anticoagulant being considered.
Internal Standard Stability - The internal standard may be degrading in the biological matrix during sample preparation.[8] - Perform a bench-top stability assessment to confirm that this compound is stable for the duration of your sample preparation workflow.

Experimental Protocols

Protocol: Assessment of this compound Bench-Top Stability in Plasma with Different Anticoagulants

Objective: To determine the stability of this compound in plasma collected with different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Citrate) under typical laboratory bench-top conditions.

Materials:

  • Blank human plasma collected in K2EDTA, Sodium Heparin, and Sodium Citrate tubes.

  • This compound stock solution.

  • Calibrated pipettes.

  • Vortex mixer.

  • LC-MS/MS system.

Procedure:

  • Prepare Spiked Plasma Samples: For each anticoagulant type, spike the blank plasma with this compound to a concentration representative of that used in your analytical method. Vortex thoroughly.

  • Time Zero (T=0) Analysis: Immediately after spiking, take an aliquot from each spiked plasma pool. Process these T=0 samples according to your established sample preparation method and analyze them by LC-MS/MS. Record the peak area of this compound. This will serve as the baseline response.

  • Bench-Top Stability Assessment: Leave the remaining spiked plasma pools at room temperature.

  • At predetermined time points (e.g., 1, 2, 4, and 8 hours), take aliquots from each plasma pool.

  • Process these aliquots using the same sample preparation method as the T=0 samples and analyze them by LC-MS/MS.

  • Data Analysis: Calculate the mean peak area of this compound at each time point for each anticoagulant. Compare these mean peak areas to the mean peak area of the corresponding T=0 sample. The internal standard is considered stable if the mean peak area at each time point is within a predefined acceptance range (e.g., ±15%) of the T=0 response.

Visualizations

Experimental_Workflow cluster_collection Blood Sample Collection cluster_processing Sample Processing cluster_spiking Internal Standard Spiking cluster_analysis Analysis Blood_EDTA Whole Blood (EDTA) Centrifugation Centrifugation Blood_EDTA->Centrifugation Blood_Heparin Whole Blood (Heparin) Blood_Heparin->Centrifugation Blood_Citrate Whole Blood (Citrate) Blood_Citrate->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Spiking Spike with this compound Plasma_Separation->Spiking Sample_Prep Sample Preparation Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Review Data Review & Stability Assessment LCMS_Analysis->Data_Review

Caption: Workflow for assessing this compound stability with different anticoagulants.

Troubleshooting_Logic Start Inconsistent this compound Peak Area Check_Prep Review Sample Preparation Protocol Start->Check_Prep Prep_OK Preparation Consistent Check_Prep->Prep_OK Yes Prep_Issue Inconsistent Pipetting or Extraction Check_Prep->Prep_Issue No Check_Instrument Verify LC-MS/MS Performance Instrument_OK Instrument Stable Check_Instrument->Instrument_OK Yes Instrument_Issue Injection Volume Variability or Source Instability Check_Instrument->Instrument_Issue No Check_Stability Assess Bench-Top Stability Stability_OK IS is Stable Check_Stability->Stability_OK Yes Stability_Issue IS Degradation in Matrix Check_Stability->Stability_Issue No Check_Matrix Investigate Matrix Effects Matrix_OK No Significant Matrix Effect Check_Matrix->Matrix_OK No Matrix_Issue Ion Suppression/Enhancement by Anticoagulant/Matrix Check_Matrix->Matrix_Issue Yes Prep_OK->Check_Instrument Instrument_OK->Check_Stability Stability_OK->Check_Matrix

Caption: Logical troubleshooting flow for inconsistent internal standard response.

References

Validation & Comparative

Ivacaftor-d9 vs. Non-Deuterated Ivacaftor as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated (Ivacaftor-d9) and non-deuterated internal standards for the quantification of Ivacaftor, supported by experimental data and detailed protocols.

In mass spectrometry-based bioanalysis, the ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis. This allows it to compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" for achieving the highest levels of accuracy and precision.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following table summarizes the typical performance of this compound as an internal standard in LC-MS/MS assays and contrasts it with the expected performance of a hypothetical non-deuterated internal standard based on established bioanalytical principles.

Performance MetricThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale for Performance Difference
Accuracy (% Bias) Typically within ±15% of the nominal concentration (often ≤ 5%)[1][2]Potentially > ±15%, more variableThis compound co-elutes with Ivacaftor, ensuring it experiences the same matrix effects, leading to more effective normalization and higher accuracy. A non-deuterated standard may have different chromatographic retention and ionization efficiency, leading to less reliable correction.
Precision (% CV) Typically ≤ 15% (often < 10%) for intra- and inter-day precision[1][2]Potentially > 15%, less reproducibleThe near-identical chemical properties of this compound to Ivacaftor result in more consistent correction for analytical variability. A non-deuterated standard's different physicochemical properties can lead to greater variability in the analytical process.
Matrix Effect Minimal and compensated for due to co-elution and identical ionization behavior.[3][4]Prone to differential matrix effects, leading to inaccurate quantification.As a structural analog, a non-deuterated IS will likely have a different retention time and may be subject to different levels of ion suppression or enhancement from matrix components compared to Ivacaftor.
Extraction Recovery Consistent and tracks the recovery of Ivacaftor.May differ from Ivacaftor, leading to inaccurate results if not closely monitored and corrected.The chemical similarity of this compound ensures it behaves identically to Ivacaftor during sample preparation steps like protein precipitation or liquid-liquid extraction.
Chromatographic Separation Co-elutes with Ivacaftor, which is ideal for correcting matrix effects at the point of elution.Will have a different retention time than Ivacaftor.The deuterium substitution in this compound results in a negligible difference in retention time, whereas a different chemical structure in a non-deuterated IS will lead to chromatographic separation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below is a representative protocol for the quantification of Ivacaftor in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 50 µL of human plasma (containing unknown concentrations of Ivacaftor) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution (e.g., at a concentration of 0.5 µg/mL) to each plasma sample.

  • Protein Precipitation: Add 200 µL of methanol to each tube.

  • Vortexing: Vortex the samples thoroughly for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Hypersil Gold aQ or equivalent).[3][4]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ivacaftor: 393.2 → 337.1 m/z[1]

      • This compound: 402.3 -> 346.2 m/z (example transition, exact mass may vary based on deuteration pattern)

Visualizing the Rationale and Workflow

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Bioanalytical Workflow for Ivacaftor Quantification.

logical_relationship cluster_analyte Ivacaftor (Analyte) cluster_is Internal Standard cluster_performance Assay Performance analyte_props Physicochemical Properties d9_is This compound analyte_props->d9_is Nearly Identical non_d_is Non-Deuterated IS analyte_props->non_d_is Similar but Different high_accuracy High Accuracy & Precision d9_is->high_accuracy Leads to low_accuracy Lower Accuracy & Precision non_d_is->low_accuracy Can lead to

References

A Comparative Guide to the Bioanalytical Validation of Ivacaftor using Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated bioanalytical methods for the quantification of Ivacaftor, a key therapeutic agent for cystic fibrosis, utilizing its deuterated internal standard, Ivacaftor-d9. The information presented is collated from peer-reviewed studies to assist in the selection and implementation of robust analytical methodologies.

Comparative Analysis of Validated LC-MS/MS Methods

The quantification of Ivacaftor in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the results.[1] Several methods have been developed and validated for the simultaneous analysis of Ivacaftor and other cystic fibrosis transmembrane conductance regulator (CFTR) modulators.[2][3][4]

Below is a summary of key validation parameters from published LC-MS/MS methods for the determination of Ivacaftor.

ParameterMethod 1Method 2Method 3
Linearity Range (mg/L) 0.010 - 100.008 - 120.1 - 20 (µg/mL)
Sample Volume 10 µL50 µL50 µL
Internal Standard Stable isotope-labeled internal standardsIvacaftor d-9, Tezacaftor d-9, Elexacaftor d-3Deuterated internal standards
Accuracy (% Bias) Within ± 15%Within ± 15%≤15%
Precision (% CV) Within ± 15%Within ± 15%≤15%
Run Time 2.1 minNot explicitly stated6 min
Validation Guideline FDA and EMAEMAICH

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Ivacaftor using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A simple protein precipitation method is commonly employed for the extraction of Ivacaftor and its internal standard from plasma samples.[5][6]

  • To a 50 µL aliquot of human plasma, add a volume of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

Chromatographic Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column.[1][6]

  • Column: A C18 analytical column is a common choice for the separation of Ivacaftor and other CFTR modulators.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is often used.

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.

  • Injection Volume: A small injection volume, typically in the range of 1-10 µL, is used.[2][6]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Ivacaftor and this compound are monitored to ensure selectivity and accurate quantification.

Visualizing the Bioanalytical Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Ivacaftor.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (50 µL) Add_IS Addition of this compound in Precipitation Solution Sample->Add_IS Vortex Vortex Mixing Add_IS->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of Ivacaftor Detection->Quantification

Caption: Bioanalytical workflow for Ivacaftor quantification.

Ivacaftor_Signaling_Pathway cluster_cell Epithelial Cell CFTR Mutated CFTR Protein (at cell surface) Channel CFTR Channel CFTR->Channel Potentiates Gating Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to Chloride Chloride Ions (Cl-) Channel->Chloride Allows Passage of Ion_Flow Increased Chloride Ion Flow Chloride->Ion_Flow

References

Deuterated Ivacaftor Demonstrates Enhanced Metabolic Stability Over Non-Deuterated Form

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals that deuterated ivacaftor, also known as deutivacaftor or CTP-656, exhibits significantly improved metabolic stability compared to its non-deuterated counterpart, ivacaftor. This enhanced stability, primarily attributed to the kinetic isotope effect, results in a more favorable pharmacokinetic profile, including a longer half-life and increased drug exposure, which may support a once-daily dosing regimen.

Researchers have explored the strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions in the ivacaftor molecule to attenuate its breakdown by cytochrome P450 enzymes.[1] This guide provides a detailed comparison of the metabolic stability of deuterated and non-deuterated ivacaftor, supported by experimental data from in vitro and in vivo studies.

Comparative Pharmacokinetic Data

The metabolic stability of a drug is a critical determinant of its pharmacokinetic properties. In vitro and in vivo studies have consistently shown that deuteration of ivacaftor leads to a slower rate of metabolism.

In Vitro Metabolic Stability

In vitro studies using human liver microsomes (HLM) and recombinant human CYP3A4 enzymes have demonstrated the enhanced stability of deuterated ivacaftor. A significant deuterium isotope effect, a measure of how much the heavier isotope slows down the rate of a chemical reaction, has been reported for the metabolism of CTP-656, with a DV of 3.8 and a DV/K of 2.2 for CYP-mediated oxidation.[1][2] This indicates that the carbon-deuterium bond is stronger and less easily cleaved by metabolic enzymes compared to the carbon-hydrogen bond.

In Vivo Pharmacokinetics in Animal Models

Preclinical studies in male Sprague-Dawley rats and male beagle dogs following oral administration further support the improved metabolic profile of deuterated ivacaftor.

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)t1/2 (h)
Ivacaftor Rat101850 (23)22177 (15)6.8 (10)
CTP-656 (d9-Ivacaftor) Rat101883 (16)26033 (13)7.2 (11)
d18-Ivacaftor Rat102237 (21)30367 (14)7.9 (10)
Ivacaftor Dog3.02588 (26)39088 (22)10.3 (16)
CTP-656 (d9-Ivacaftor) Dog3.03385 (21)59925 (21)11.5 (13)
d18-Ivacaftor Dog3.02855 (24)48800 (23)10.8 (15)

Data presented as mean (%CV). Data sourced from Harbeson et al., 2017.[2]

Clinical Pharmacokinetics in Healthy Volunteers

The enhanced metabolic stability observed in preclinical models translated to an improved pharmacokinetic profile in healthy human volunteers. A single 25 mg oral dose of CTP-656 resulted in a longer half-life compared to what has been reported for ivacaftor.

CompoundDose (mg)Cmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)
CTP-656 (d9-Ivacaftor) 25281 (45)4467 (31)15.9 (17)
d18-Ivacaftor 25243 (37)3639 (32)14.7 (19)
Ivacaftor (reported) 150--~12-14

Data for CTP-656 and d18-Ivacaftor presented as mean (%CV) from a single-dose crossover study in healthy volunteers.[2] Reported half-life for standard ivacaftor is from separate studies.[1] Deutivacaftor has a reported apparent clearance of 7.29 L/h.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of deuterated and non-deuterated ivacaftor.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of the parent compound (ivacaftor, CTP-656, or d18-ivacaftor) when incubated with human liver microsomes.

Materials:

  • Test compounds (Ivacaftor, CTP-656, d18-ivacaftor) dissolved in DMSO (10 mM stock).

  • Pooled human liver microsomes (e.g., from a commercial supplier).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile with an internal standard for reaction termination and sample processing.

  • 96-well plates.

  • Incubator shaker (37°C).

  • LC-MS/MS system for analysis.

Procedure:

  • A reaction mixture is prepared containing human liver microsomes (final concentration typically 0.5 mg/mL) in potassium phosphate buffer.

  • The test compound is added to the reaction mixture to a final concentration of 1 µM.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[3]

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2).

LC-MS/MS Analysis of Ivacaftor and its Metabolites

Objective: To quantify the concentrations of ivacaftor and its major metabolites (M1 and M6) in biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Proteins in plasma or microsomal incubation samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected.[4]

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8 column. A gradient elution is typically used with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5][6]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the ion transition for ivacaftor might be m/z 393.2 → 189.1.[7]

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the samples are determined by interpolation from this curve.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare HLM in Phosphate Buffer pre_incubate Pre-incubate HLM and Compound at 37°C prep_microsomes->pre_incubate prep_compound Prepare Test Compound (1 µM final) prep_compound->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Take Aliquots at Time Points (0-60 min) start_reaction->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Metabolic Pathway of Ivacaftor and the Impact of Deuteration

G Ivacaftor Ivacaftor CYP3A4_5 CYP3A4/5 Ivacaftor->CYP3A4_5 M1 M1 (hydroxymethyl-ivacaftor) Active Metabolite M6 M6 (ivacaftor-carboxylate) Inactive Metabolite Deutivacaftor Deutivacaftor (CTP-656) Deutivacaftor->CYP3A4_5 Slower Metabolism d_M1 d-M1 d_M6 d-M6 CYP3A4_5->M1 CYP3A4_5->M6 CYP3A4_5->d_M1 CYP3A4_5->d_M6

Caption: Metabolism of ivacaftor and the effect of deuteration.

References

In Vitro Comparative Analysis of Ivacaftor-d9 and Other CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Ivacaftor-d9, a deuterated analog of Ivacaftor, with other prominent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support research and development in the field of cystic fibrosis therapeutics.

Data Presentation: In Vitro Efficacy of CFTR Modulators

The following tables summarize the in vitro potency and efficacy of this compound and other CFTR modulators from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. Therefore, the data presented here is a compilation from different sources and should be interpreted with consideration of the varied experimental contexts.

Table 1: In Vitro Potency of CFTR Potentiators

CompoundCFTR MutationCell TypeAssayEC50 (nM)Reference
This compound (CTP-656) G551D/F508delHBE CellsCFTR Potentiation255[1]
Ivacaftor (VX-770) G551DFRT cellsMembrane Potential Assay100[2]
Ivacaftor (VX-770) G551D-Patch Clamp~1.5[3]
Ivacaftor (VX-770) F508del-Patch Clamp~1.5[3]

Table 2: In Vitro Efficacy of CFTR Correctors and Corrector/Potentiator Combinations

Compound/CombinationCFTR MutationCell TypeOutcome MeasureEfficacyReference
Lumacaftor (VX-809) F508delCF HBE cellsCFTR Function~15% of normal[4]
Lumacaftor/Ivacaftor F508delCF HBE cellsCFTR Function~25% of normal[4]
Tezacaftor (VX-661) F508del---[5]
Elexacaftor (VX-445)/Tezacaftor/Ivacaftor F508delCF-HNECFTR CurrentNear wild-type levels[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the interpretation and replication of results. Below are protocols for the Ussing chamber and patch-clamp assays, two fundamental techniques for assessing CFTR modulator activity.

Ussing Chamber Assay for CFTR Function in Primary Human Bronchial Epithelial (HBE) Cells

The Ussing chamber technique measures ion transport across epithelial tissues by isolating the apical and basolateral sides of a cell monolayer and measuring the short-circuit current (Isc), a direct measure of net ion movement.

Cell Culture:

  • Primary HBE cells from CF patients are cultured on permeable supports, such as Transwell inserts.

  • Cells are maintained at an air-liquid interface to promote differentiation into a polarized, mucociliary epithelium.

Ussing Chamber Measurement:

  • The permeable support with the differentiated HBE cell monolayer is mounted in an Ussing chamber.

  • Both the apical and basolateral chambers are filled with a symmetrical Krebs bicarbonate Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is recorded.

  • To isolate CFTR-mediated currents, the epithelial sodium channel (ENaC) is first inhibited by adding amiloride to the apical chamber.

  • CFTR is then activated by adding a cAMP agonist, such as forskolin, to the basolateral chamber.

  • The CFTR modulator (potentiator or corrector) is added to the appropriate chamber (potentiators are typically added apically). For correctors, cells are pre-incubated with the compound for 24-48 hours prior to the Ussing chamber experiment.

  • The change in Isc following modulator application is measured to quantify its effect on CFTR function.

  • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

Patch-Clamp Electrophysiology for Single CFTR Channel Activity

The patch-clamp technique allows for the direct measurement of ion flow through single ion channels, providing detailed information about channel gating (opening and closing) and conductance.

Cell Preparation:

  • Cells expressing the CFTR mutation of interest (e.g., transfected HEK293 cells or primary HBE cells) are cultured on glass coverslips.

Electrophysiological Recording:

  • A glass micropipette with a fire-polished tip (1-2 µm diameter) is filled with an appropriate intracellular solution and pressed against the cell membrane to form a high-resistance seal (a "gigaseal").

  • Cell-attached configuration: The membrane patch under the pipette tip remains attached to the cell, allowing for the recording of single-channel currents in a near-physiological state.

  • Inside-out configuration: After forming a gigaseal, the pipette is pulled away from the cell, excising the membrane patch with the intracellular side exposed to the bath solution. This configuration allows for the controlled application of ATP and protein kinases to the intracellular face of the channel.

  • The membrane potential is clamped at a specific voltage, and the current flowing through the single CFTR channel is recorded.

  • The open probability (Po) of the channel, which is the fraction of time the channel is in the open state, is a key parameter for assessing the effect of CFTR potentiators.

  • The CFTR modulator is added to the bath solution, and the change in single-channel activity is recorded and analyzed.

Mandatory Visualizations

CFTR Signaling and Modulation Pathway

The following diagram illustrates the primary signaling pathway for CFTR activation and the mechanisms of action for corrector and potentiator modulators.

CFTR_Modulation cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane cluster_Signaling Intracellular Signaling Misfolded F508del-CFTR Misfolded F508del-CFTR Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasomal Degradation Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Improved Folding & Trafficking Correctors Correctors Correctors->Misfolded F508del-CFTR CFTR_Channel_Closed CFTR Channel (Closed) Corrected F508del-CFTR->CFTR_Channel_Closed Insertion into Membrane CFTR_Channel_Open CFTR Channel (Open) CFTR_Channel_Closed->CFTR_Channel_Open Gating Cl_ion Cl- CFTR_Channel_Open->Cl_ion Efflux Potentiators Potentiators Potentiators->CFTR_Channel_Closed Increases Open Probability Extracellular Extracellular Intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR_Channel_Closed Phosphorylates Experimental_Workflow cluster_Setup 1. Cell Model & Culture cluster_Treatment 2. Compound Treatment cluster_Assays 3. In Vitro Assays cluster_Analysis 4. Data Analysis & Comparison Cell_Source Primary HBE Cells (CF Patient Derived) Culture Air-Liquid Interface Culture for Differentiation Cell_Source->Culture Treatment_Groups Vehicle Control This compound (Reference) Test Modulator(s) Culture->Treatment_Groups Ussing_Chamber Ussing Chamber Assay (Measure Isc) Treatment_Groups->Ussing_Chamber Patch_Clamp Patch-Clamp Electrophysiology (Measure Po) Treatment_Groups->Patch_Clamp Biochemical_Assay Western Blot (CFTR Protein Expression & Glycosylation) Treatment_Groups->Biochemical_Assay Potency Determine EC50 Ussing_Chamber->Potency Efficacy Compare Max Efficacy Patch_Clamp->Efficacy Mechanism Analyze Gating vs. Trafficking Biochemical_Assay->Mechanism Potency->Efficacy Efficacy->Mechanism Conclusion Comparative Assessment Mechanism->Conclusion

References

Performance Evaluation of Ivacaftor-d9 in a Clinical Laboratory Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ivacaftor-d9's performance in a clinical laboratory setting, primarily focusing on its well-established role as an internal standard for quantitative bioanalysis. Additionally, it explores the potential therapeutic advantages of deuterated Ivacaftor based on preclinical data and the established principles of deuterium-modified drugs.

Executive Summary

This compound, a deuterated analog of Ivacaftor, serves as a critical tool in the clinical laboratory for the accurate quantification of Ivacaftor and other cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Its identical chemical structure to Ivacaftor, with the exception of deuterium atoms, ensures similar behavior during sample preparation and analysis, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While clinical trial data directly comparing the therapeutic efficacy of this compound to Ivacaftor is not publicly available, preclinical studies and the known benefits of deuteration suggest potential for an improved pharmacokinetic profile.

Part 1: this compound as an Internal Standard in Bioanalysis

The primary application of this compound in a clinical laboratory setting is as an internal standard (IS) for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Ivacaftor and other CFTR modulators like Tezacaftor and Elexacaftor.[1][2][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects.

Comparative Performance Data

The following table summarizes the performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard for the quantification of Ivacaftor.

ParameterMethod 1[2]Method 2[1]Method 3[4]
Matrix Human PlasmaHuman Plasma and SputumHuman Plasma, Dried Plasma Spots (DPS), Whole Blood (VAMS)
Linearity Range 0.008 - 12 mg/L0.01 - 10.0 mg/L0.020 - 12.000 µg/mL
Correlation Coefficient (r²) > 0.99> 0.9997Not explicitly stated, but linearity demonstrated
Accuracy Within ± 15% of nominal concentration99.7% - 116% at LLOQ; 95.8% - 112.9% above LLOQAccurate and reproducible
Precision (CV%) Not explicitly stated< 12.7% at LLOQ; < 6.7% at higher concentrationsNot explicitly stated
Lower Limit of Quantification (LLOQ) 0.008 mg/L0.01 mg/L0.020 µg/mL
Sample Volume 50 µL20 µLNot explicitly stated for plasma, VAMS collects a fixed volume
Experimental Protocols

This protocol is a generalized representation based on published methods.[1][2][3][4]

1. Sample Preparation:

  • To a 50 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.[3]

  • Precipitate proteins by adding 200 µL of methanol.[3]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[3]

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column is typically used.[2]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.[3]

  • Flow Rate: A flow rate of around 500 µL/min is often employed.[3]

  • Total Run Time: Typically short, around 5-6 minutes.[3][5]

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Ivacaftor: e.g., 393.3 → 144.1[3]

    • This compound: e.g., 402.5 → 328.1[3]

Workflow Diagram

LC-MS/MS Workflow for Ivacaftor Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample precip Protein Precipitation (Methanol) plasma->precip is This compound IS is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition and Processing ms->data quant Quantitative Result (Ivacaftor Concentration) data->quant Deuteration Effect on Ivacaftor Metabolism cluster_ivacaftor Standard Ivacaftor cluster_ivacaftor_d9 Deuterated Ivacaftor (this compound) cluster_outcome Pharmacokinetic Outcome iva Ivacaftor met_iva Metabolites iva->met_iva CYP450 Metabolism pk_iva Standard PK Profile met_iva->pk_iva iva_d9 This compound met_iva_d9 Metabolites iva_d9->met_iva_d9 Slower CYP450 Metabolism (Kinetic Isotope Effect) pk_iva_d9 Improved PK Profile (Increased Half-life, Higher Exposure) met_iva_d9->pk_iva_d9

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for Ivacaftor Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of methodologies and performance data for the quantification of Ivacaftor using its deuterated internal standard, Ivacaftor-d9, reveals a landscape of robust and reproducible methods, albeit with a notable absence of publicly available direct inter-laboratory comparison studies. This guide provides an objective comparison of published single-laboratory validation data, offering valuable insights for researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and bioanalysis of Ivacaftor.

While formal proficiency testing or round-robin data comparing multiple laboratories for Ivacaftor quantification is not readily found in the reviewed literature, a comprehensive analysis of individual laboratory validation reports provides a strong foundation for understanding the potential for inter-laboratory variability. The consistent use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, this compound, underscores a harmonized approach to bioanalysis.

This guide summarizes the quantitative performance data from various published methods and details the experimental protocols, providing a benchmark for laboratories establishing or evaluating their own Ivacaftor quantification assays.

Comparative Analysis of Assay Performance

The precision and accuracy of an analytical method are critical indicators of its performance and reliability. In the context of TDM, low variability is essential for accurate clinical interpretation of drug concentrations. The following tables summarize the reported intra- and inter-assay precision (expressed as coefficient of variation, %CV) and accuracy (expressed as %bias or %recovery) for the quantification of Ivacaftor from several studies. All cited methods employ this compound as the internal standard.

Study/Method Matrix Concentration (µg/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (% Bias)
Mancini et al.[1][2]PlasmaLLOQ (0.1)≤15≤15≤15
Low QC (0.3)≤15≤15≤15
Medium QC (8.0)≤15≤15≤15
High QC (18.0)≤15≤15≤15
Pigliasco et al.[3]PlasmaLLOQ (0.008)-10 (RSD)-
Low QC (0.36)-10 (RSD)-
Medium QC (6.0)-10 (RSD)-
High QC (9.0)-10 (RSD)-
van der Plas et al.[4]PlasmaLLOQ (0.01)<12.7<12.799.7-116%
>LLOQ<6.7<6.795.8-112.9%
SputumLLOQ (0.01)<12.7<12.799.7-116%
>LLOQ<6.7<6.795.8-112.9%

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

The data consistently demonstrates that well-validated LC-MS/MS methods for Ivacaftor quantification achieve high levels of precision and accuracy, generally within the widely accepted regulatory guidance of ±15% for CV and bias (±20% at the LLOQ).[1][2] This high level of performance within individual laboratories suggests that with standardized protocols and materials, low inter-laboratory variability is an achievable goal.

Experimental Protocols: A Closer Look

The methodologies employed for Ivacaftor quantification share several core components, including sample preparation by protein precipitation, chromatographic separation using a C18 column, and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a universal practice to correct for matrix effects and variations in instrument response.[3][5][6]

Representative Experimental Protocol

Below is a generalized experimental protocol synthesized from several published methods.[1][3][4][5][6]

1. Sample Preparation:

  • To a 50 µL plasma sample, add an internal standard working solution containing this compound.

  • Precipitate proteins by adding a volume of organic solvent (e.g., methanol or acetonitrile), often containing 0.1% formic acid.

  • Vortex mix the samples to ensure complete protein precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically used for chromatographic separation.

  • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Flow rates are generally in the range of 0.25 to 0.5 mL/min.

  • Injection Volume: Typically, a small volume (e.g., 1-10 µL) of the prepared sample is injected onto the column.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique.

  • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ivacaftor and this compound to ensure selectivity and accurate quantification.

Visualizing the Workflow and Variability Factors

To further elucidate the experimental process and the factors that can contribute to variability, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (50 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical experimental workflow for the quantification of Ivacaftor in plasma.

variability_factors cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical center_node Inter-Laboratory Variability Sample_Collection Sample Collection & Handling Sample_Collection->center_node Sample_Storage Sample Storage & Transport Sample_Storage->center_node Method_Implementation Method Implementation Differences Method_Implementation->center_node Instrument_Performance Instrument Performance & Calibration Instrument_Performance->center_node Reagent_Quality Reagent & Standard Quality Reagent_Quality->center_node Data_Processing Data Processing & Integration Data_Processing->center_node Reporting Reporting & Interpretation Reporting->center_node

References

A Comparative Guide to the Pharmacokinetic Profiles of Ivacaftor and its Deuterated Analog, Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Ivacaftor, a cornerstone therapy for cystic fibrosis, and its deuterated analog, Ivacaftor-d9 (also known as CTP-656 or deutivacaftor). The inclusion of deuterium, a stable isotope of hydrogen, in the Ivacaftor molecule leads to significant alterations in its metabolic fate, offering a potentially improved therapeutic profile. This document summarizes key pharmacokinetic data from comparative studies, outlines the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows.

Pharmacokinetic Data Comparison

A head-to-head, single-dose, crossover Phase 1 clinical trial in healthy volunteers provides the most direct comparison of the pharmacokinetic profiles of Ivacaftor and this compound. Following the administration of a single 150 mg dose of each compound with a high-fat meal, this compound demonstrated a superior pharmacokinetic profile.

Pharmacokinetic ParameterIvacaftor (150 mg)This compound (CTP-656) (150 mg)Key Observation
Maximum Plasma Concentration (Cmax) --Not explicitly reported, but implied to be higher for this compound.
Area Under the Curve (AUC) BaselineApproximately 3-fold greater than Ivacaftor[1][2]Substantially increased total drug exposure with this compound.
Plasma Concentration at 24 hours (C24) BaselineApproximately 3-fold greater than Ivacaftor[1][2]Higher sustained plasma levels of this compound.
Half-life (t1/2) BaselineApproximately 40% longer than Ivacaftor[1][2]Slower elimination of this compound from the body.
Metabolite Profile Major metabolites are M1 (active) and M6 (inactive)[3]Greatest exposure is to the parent drug[4][5]Deuteration reduces the rate of metabolism, leading to higher parent drug exposure.

Experimental Protocols

The comparative pharmacokinetic data presented above was primarily generated from a Phase 1, single-center, randomized, double-blind, two-way crossover study in healthy adult volunteers.

Study Design:

  • Objective: To compare the pharmacokinetics, safety, and tolerability of a single oral dose of Ivacaftor and this compound.

  • Subjects: Healthy adult male and female volunteers.

  • Dosing: A single oral dose of 150 mg of Ivacaftor or 150 mg of this compound was administered with a standardized high-fat meal.

  • Study Periods: The study consisted of two treatment periods separated by a washout period to ensure the complete elimination of the drug from the first period before the administration of the second drug.

  • Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of each compound. A typical sampling schedule for such a study would include pre-dose, and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

Bioanalytical Method:

  • Technique: Plasma concentrations of Ivacaftor and this compound, along with their major metabolites, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is typically employed to extract the analytes from the plasma matrix.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled Ivacaftor) is used to ensure accuracy and precision of the quantification.

  • Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathway of Ivacaftor

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It acts by binding directly to the CFTR protein and increasing the probability of the channel being in an open state, thereby facilitating the transport of chloride ions across the cell membrane.

cluster_cell Apical Membrane of Epithelial Cell cluster_ions Ion Movement CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Increased Channel Open Probability Chloride_Out Extracellular Space (Lower Cl-) CFTR_Open->Chloride_Out Chloride Efflux Ivacaftor Ivacaftor Ivacaftor->CFTR Binds to allosteric site Chloride_In Intracellular Space (Higher Cl-)

Caption: Mechanism of action of Ivacaftor as a CFTR potentiator.

Experimental Workflow for Pharmacokinetic Comparison

The following diagram illustrates the typical workflow of a single-dose crossover clinical trial designed to compare the pharmacokinetics of two drug formulations.

cluster_study Single-Dose Crossover Pharmacokinetic Study cluster_groupA Group A cluster_groupB Group B cluster_groupA2 Group A cluster_groupB2 Group B Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 Randomization->Period1 Washout Washout Period Period1->Washout DrugA1 Administer Ivacaftor (150 mg) with high-fat meal DrugB1 Administer this compound (150 mg) with high-fat meal Period2 Treatment Period 2 Washout->Period2 Analysis Pharmacokinetic & Statistical Analysis Period2->Analysis DrugA2 Administer this compound (150 mg) with high-fat meal DrugB2 Administer Ivacaftor (150 mg) with high-fat meal Results Comparison of PK Profiles Analysis->Results SamplingA1 Serial Blood Sampling DrugA1->SamplingA1 SamplingB1 Serial Blood Sampling DrugB1->SamplingB1 SamplingA2 Serial Blood Sampling DrugA2->SamplingA2 SamplingB2 Serial Blood Sampling DrugB2->SamplingB2

Caption: Experimental workflow for the comparative pharmacokinetic study.

References

A Head-to-Head Comparison of Deuterated Ivacaftor Analogs in Cystic Fibrosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into existing drug molecules, a process known as deuteration, has emerged as a promising approach to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a detailed head-to-head comparison of various deuterated analogs of Ivacaftor (VX-770, Kalydeco®), a cornerstone therapy for cystic fibrosis (CF) patients with specific gating mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. By replacing hydrogen atoms with their heavier, non-radioactive isotope deuterium, researchers aim to slow down drug metabolism, leading to improved drug exposure and potentially more convenient dosing regimens.[1][2][3]

This comparison focuses on key performance metrics, supported by experimental data, to offer an objective overview for researchers and drug developers in the CF field.

Executive Summary of Comparative Data

The primary goal of deuterating Ivacaftor is to improve its metabolic stability, thereby increasing its half-life and overall exposure. This could translate to a reduced dosing frequency, from twice-daily to once-daily, which may enhance patient adherence.[4][5] The following tables summarize the key pharmacokinetic parameters of the most prominent deuterated Ivacaftor analogs compared to the parent compound.

Table 1: In Vitro Metabolic Stability of Deuterated Ivacaftor Analogs
CompoundIn Vitro Half-Life Increase vs. IvacaftorKey Findings
CTP-656 (deutivacaftor) Markedly enhanced stabilityShowed significant deuterium isotope effects for CYP-mediated oxidation.[4][5]
Compound 105 ~50%Exhibited significant stabilization to CYP3A4 metabolism.[6]
Compound 106 ~50%Showed significant stabilization to CYP3A4 metabolism.[6]
Compound 110 55%Demonstrated a notable increase in half-life in the presence of human CYP3A4 supersomes.[6]
d18-ivacaftor Not specifiedEvaluated in clinical studies alongside CTP-656.[4][5]
Table 2: Comparative Pharmacokinetics in Preclinical Models
CompoundAnimal ModelDoseKey Pharmacokinetic Advantage vs. Ivacaftor
Compound 105 Rat10 mg/kg (PO)59% increase in AUC.[6]
Compound 106 Dog3 mg/kg (PO)80% increase in AUC.[6]
Table 3: Phase 1 Clinical Trial Pharmacokinetic Data in Healthy Volunteers
CompoundDoseHalf-Life (t½)Key Findings
Ivacaftor (Kalydeco®) 150 mgNot specifiedStandard twice-daily dosing.
CTP-656 (deutivacaftor) 150 mg15.9 hoursSuperior pharmacokinetic profile, including reduced clearance and increased plasma levels at 24 hours, supporting once-daily dosing.[4][5][7][8]
d18-ivacaftor 25 mgNot specifiedAssessed in a single-dose crossover study.[4][5]

Mechanism of Action and Signaling Pathway

Ivacaftor and its deuterated analogs are CFTR potentiators. They act directly on the CFTR protein, an ion channel at the cell surface, particularly in epithelial cells. In individuals with CF-causing gating mutations (e.g., G551D), the CFTR protein is present at the cell surface but does not open sufficiently to allow for the transport of chloride ions. Ivacaftor binds to the CFTR protein, stabilizing its open conformation and thereby increasing the probability of the channel being open.[9][10][11] This enhanced chloride transport helps to restore the balance of salt and water on the epithelial surface, which is crucial for normal mucus clearance in the airways and other organs affected by CF. The mechanism of action is independent of cAMP-mediated phosphorylation.[11]

Ivacaftor analogs potentiate the CFTR channel.

Experimental Methodologies

Detailed and reproducible experimental protocols are critical for the objective comparison of drug candidates. The following sections outline the methodologies employed in the preclinical and clinical evaluation of deuterated Ivacaftor analogs.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of deuterated Ivacaftor analogs in comparison to the parent compound when exposed to a key drug-metabolizing enzyme.

Protocol:

  • Compound Preparation: Prepare stock solutions of Ivacaftor and its deuterated analogs in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human CYP3A4 Supersomes (50 pmol/mL) with a phosphate buffer solution.

  • Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).

  • Data Calculation: Determine the half-life (t½) of each compound by plotting the natural logarithm of the remaining parent compound concentration against time.

Pharmacokinetic Studies in Animal Models

Objective: To evaluate the in vivo pharmacokinetic properties of deuterated Ivacaftor analogs.

Protocol:

  • Animal Models: Utilize male Sprague-Dawley rats and male Beagle dogs.

  • Dosing:

    • Rats: Administer a single oral (PO) dose of 10 mg/kg of the test compound formulated as a solution (e.g., in PEG400).

    • Dogs: Administer a single oral (PO) dose of 3 mg/kg of the test compound formulated as a solution.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC/MS-MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½) using appropriate software (e.g., WinNonlin®).

Phase 1 Clinical Trial Design

Objective: To assess the safety, tolerability, and pharmacokinetics of deuterated Ivacaftor analogs in healthy human volunteers.

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and crossover study.

  • Participants: Enroll healthy adult volunteers.

  • Single Ascending Dose Phase:

    • Administer single oral doses of the deuterated analog (e.g., 75 mg, 150 mg, 300 mg) or placebo to different cohorts of subjects.

    • Monitor for adverse events and collect blood samples for pharmacokinetic analysis over a set period.

  • Crossover Phase:

    • Administer a single oral dose of the deuterated analog (e.g., 150 mg CTP-656) and the reference drug (150 mg Ivacaftor) to the same group of subjects in a randomized sequence, separated by a washout period.

    • Collect serial blood samples to determine the pharmacokinetic profiles of both drugs.

  • Safety and Tolerability Assessment: Monitor vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Record all adverse events.

  • Pharmacokinetic Analysis: Determine and compare the pharmacokinetic parameters (AUC, Cmax, t½, clearance) of the deuterated analog and Ivacaftor.

Experimental and Developmental Workflow

The development and comparison of deuterated Ivacaftor analogs follow a structured workflow from initial design and synthesis to clinical evaluation.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Design Design & Synthesis of Deuterated Analogs InVitro In Vitro Metabolic Stability Assay (CYP3A4) Design->InVitro Screening InVivo In Vivo PK Studies (Rats, Dogs) InVitro->InVivo Candidate Selection Phase1 Phase 1 Clinical Trial (Healthy Volunteers) InVivo->Phase1 IND-Enabling Studies Phase2 Phase 2 Clinical Trial (CF Patients) Phase1->Phase2 Proof of Concept Lead_Candidate Lead Deuterated Analog Identified Phase2->Lead_Candidate Efficacy & Safety Confirmed

Workflow for deuterated drug development.

Conclusion

The head-to-head comparison of deuterated Ivacaftor analogs reveals a consistent pattern of improved pharmacokinetic properties, particularly for CTP-656 (deutivacaftor). The strategic placement of deuterium atoms at sites of metabolism successfully slows down the breakdown of the drug, leading to a longer half-life and greater drug exposure.[4][5][6][12] These enhancements, demonstrated through a systematic progression of in vitro, preclinical, and clinical studies, support the potential for a once-daily dosing regimen. For drug development professionals, this underscores the value of deuterium chemistry as a tool to optimize the therapeutic profile of established drugs, potentially leading to improved patient outcomes and adherence.[7][13] Further clinical development will be crucial to fully elucidate the efficacy and safety benefits of these next-generation CFTR potentiators.

References

Safety Operating Guide

Safe Disposal of Ivacaftor-d9: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of Ivacaftor-d9 is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations. The primary recommended method for disposal is controlled incineration.[1][2]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks. This includes:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[3]

  • Respiratory Protection: In case of dust formation, use a suitable respirator.

  • General Hygiene: Wash hands thoroughly after handling.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Containment: Prevent further leakage or spreading of the material if it is safe to do so.[1]

  • Minimize Dust: For powdered spills, cover the area with a plastic sheet or tarp to minimize the spread of dust.[1][3]

  • Collection: Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed, and clearly labeled container for disposal.[1]

  • Decontamination: Thoroughly clean the contaminated surface after the material has been collected.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all applicable federal, regional, and local laws and regulations.[1][3] Discharging this compound into sewer systems is strictly prohibited.[1]

StepActionKey Considerations
1. Segregation Isolate this compound waste from other laboratory waste streams.Collect in a designated, clearly labeled, and sealed container.[1]
2. Containerization Use a suitable, closed container for the collection and storage of this compound waste.Ensure the container is appropriately labeled with the chemical name and relevant hazard information.[1]
3. Professional Disposal Arrange for the collected waste to be handled by a licensed chemical destruction plant or a hazardous material disposal company.[1][2]This is the mandatory route for final disposal.
4. Recommended Disposal Method The preferred method is controlled incineration with flue gas scrubbing.[1]This method ensures the complete destruction of the compound.
5. Packaging Disposal Triple-rinse or its equivalent any packaging that has contained this compound.The rinsed packaging can be offered for recycling or reconditioning. Alternatively, puncture it to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 A This compound Waste Generated B Segregate Waste in Labeled, Sealed Container A->B C Spill Occurs A->C I Proper Disposal of Contaminated Packaging A->I E Store Temporarily in a Secure, Designated Area B->E D Follow Spill Management Protocol C->D D->B F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Pickup and Transport F->G H Controlled Incineration with Flue Gas Scrubbing G->H J Documentation and Record Keeping H->J

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ivacaftor-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Ivacaftor-d9 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This compound, a deuterated analog of Ivacaftor, is a potent cystic fibrosis transmembrane conductance regulator (CFTR) modulator utilized in research.[1][2][3] Due to its pharmacological activity and potential hazards, stringent safety protocols are imperative during its handling and disposal. This guide provides essential, step-by-step procedures to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the hazard information for the parent compound, Ivacaftor, which is suspected of damaging fertility or the unborn child, causes skin and serious eye irritation, and may cause respiratory irritation, the following PPE is recommended when handling this compound.[4] For potent compounds, a comprehensive PPE strategy is crucial.[5][6][7]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free, disposable, chemical-resistant gloves (e.g., nitrile). Change gloves regularly.[8]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[8][9]Protects skin and personal clothing from contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder outside of a containment system.Minimizes inhalation of the powdered compound.
Foot Protection Closed-toe ShoesSturdy, closed-toe footwear.Protects feet from spills and falling objects.
Additional Protection Disposable Shoe Covers and Hair Covers---Recommended to prevent the spread of contamination outside of the work area.[10][11]

Experimental Workflow for Safe Handling

Proper handling procedures are critical to minimize the generation of aerosols and prevent cross-contamination.[12] The following workflow outlines the key steps for safely handling this compound.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in a Containment Device) cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Compound B->C Enter designated handling area D Prepare Solution C->D E Decontaminate Work Surfaces D->E Complete experiment F Doff PPE Correctly E->F G Segregate Waste F->G Exit handling area H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Ivacaftor and any available safety information for this compound.

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box, to contain any airborne particles.

  • Assemble Materials: Gather all necessary equipment and materials before starting to avoid interruptions.

2. Weighing and Solution Preparation:

  • Containment: Weigh the solid this compound within a containment device. If a balance cannot be placed inside, use a "weighing enclosure" with local exhaust ventilation.

  • Minimize Dust: Handle the powder carefully to minimize dust generation. Use appropriate tools, such as a micro-spatula.

  • Solubilization: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Post-Handling Decontamination:

  • Clean Work Surfaces: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Decontamination: Decontaminate all equipment that came into contact with this compound before removing it from the containment area.

Spill Management

In the event of a spill, the primary objective is to prevent the spread of the material.

  • Evacuate and Secure: If the spill is large or outside of a containment device, evacuate the immediate area and restrict access.

  • PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For a solid spill, gently cover it with a damp paper towel or a commercial spill pillow to avoid raising dust.

  • Collection: Carefully collect the spilled material using tools that will not generate dust (e.g., wet wiping). Place the material in a sealed, labeled container for disposal.

  • Decontamination: Thoroughly decontaminate the spill area after the material has been collected.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, and weighing papers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[13]

  • Sharps Waste: Needles and other sharps should be disposed of in a designated sharps container.

2. Disposal Method:

  • Licensed Waste Contractor: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company.

  • Incineration: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed facility.[13]

By adhering to these safety and logistical protocols, researchers can handle this compound with confidence, ensuring their personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.